3,4-Dihydro-6-methyl-2-pyridone
Description
Structure
3D Structure
Properties
CAS No. |
10333-14-9 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
6-methyl-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H9NO/c1-5-3-2-4-6(8)7-5/h3H,2,4H2,1H3,(H,7,8) |
InChI Key |
AKOQCIDGAATASX-UHFFFAOYSA-N |
SMILES |
CC1=CCCC(=O)N1 |
Canonical SMILES |
CC1=CCCC(=O)N1 |
Other CAS No. |
10333-14-9 |
Origin of Product |
United States |
Foundational & Exploratory
3,4-Dihydro-6-methyl-2-pyridone chemical properties
An In-depth Technical Guide on the Chemical Properties of 3,4-Dihydro-6-methyl-2-pyridone
Introduction
3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) are a class of N-heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] These structures are analogs of the well-known 1,4-dihydropyridines (1,4-DHPs) and dihydropyrimidines (DHPMs).[2][3] The relevance of the 3,4-DHPo scaffold lies in its presence in various biologically active molecules and its utility as a versatile synthetic precursor for more complex compounds.[2][4] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including cardiotonic, antitumor, anti-HIV, antibacterial, and antifungal properties.[2][3][5] This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of the parent compound, this compound.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in further synthetic modifications.
| Property | Value | Source |
| CAS Number | 10333-14-9 | [6] |
| Molecular Formula | C₆H₉NO | [6] |
| Molecular Weight | 111.144 g/mol | [6] |
| IUPAC Name | 6-Methyl-3,4-dihydropyridin-2(1H)-one | [6] |
| LogP | 0.345 | [6] |
| Synonyms | 2(1H)-Pyridinone, 3,4-dihydro-6-methyl- | [6] |
Spectroscopic and analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for the structural elucidation and characterization of 3,4-DHPo derivatives.[1] Electron impact (EI) and electrospray ionization (ESI) are commonly used mass spectrometry techniques to determine their fragmentation patterns.[2]
Experimental Protocols
The synthesis of the 3,4-dihydro-2(1H)-pyridone scaffold is most commonly achieved through multi-component reactions (MCRs), which are valued for their efficiency and atom economy.[2][7]
Protocol: One-Pot, Four-Component Synthesis of 4-Aryl-3,4-dihydro-6-methyl-2-pyridone Derivatives
This protocol describes a general and efficient method for synthesizing the 3,4-DHPo core structure, which can be adapted for this compound. The reaction involves the condensation of an aldehyde, a β-ketoester, Meldrum's acid, and a source of ammonia.[2][8] The use of Meldrum's acid is key as its acidity (pKa = 9.97) favors the formation of the pyridone ring over the 1,4-dihydropyridine ring.[2][3]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde derivatives) (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate or methyl acetoacetate) (1 mmol)[2][3]
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1 mmol)[2][7]
-
Ammonium acetate or ammonium carbonate (as ammonia source)[2]
-
Solvent (e.g., ethanol, water, or solvent-free conditions)[2]
-
Catalyst (optional, e.g., SiO₂-Pr-SO₃H, pyridine)[2]
Procedure:
-
A mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), Meldrum's acid (1 mmol), and ammonium acetate is prepared.[2]
-
The components are mixed in a suitable reaction vessel.
-
The reaction can be performed under various conditions:
-
Conventional Heating: Refluxing in a solvent like ethanol or acetic acid for several hours.[2] Yields can range from moderate to high.[2]
-
Solvent-Free Conditions: The reagents are mixed and heated. This method is considered a green chemistry approach.[7][9] Infrared irradiation can be used as an energy source to drive the reaction, often leading to moderate to good yields (50-75%) within a few hours.[7][9]
-
Catalysis: An acid catalyst like SiO₂-Pr-SO₃H can be employed under solvent-free conditions to improve yields (78-93%) and reduce reaction times.[1]
-
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is typically isolated by filtration.
-
Purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure 3,4-dihydro-2(1H)-pyridone derivative.
Protocol: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity of this compound and related compounds.
Methodology:
-
Column: A reverse-phase (RP) column, such as Newcrom R1, can be used.[6]
-
Mobile Phase: A simple mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier is typically employed.[6] For standard HPLC, phosphoric acid can be used.[6] For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[6]
-
Detection: UV detection at an appropriate wavelength.
This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[6]
Synthetic Pathways and Logical Relationships
The synthesis of 3,4-dihydro-2(1H)-pyridones is a well-established process in organic chemistry. The following diagram illustrates the general workflow for the multi-component reaction used to produce this heterocyclic scaffold.
Caption: A diagram illustrating the multi-component reaction pathway for synthesizing 3,4-DHPo derivatives.
Biological Significance and Applications
The 3,4-dihydro-2(1H)-pyridone scaffold is a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets.[1][2] This has led to the development of derivatives with a broad spectrum of activities:
-
Cardiotonic Agents: Analogs such as Milrinone and Amrinone are used to treat heart failure.[2][3]
-
Antimicrobial and Antifungal Activity: Various derivatives have shown potential as antibacterial and antifungal agents.[2][3]
-
Anti-HIV and Antitumor Activity: The scaffold has been incorporated into molecules with anti-HIV and antitumor properties.[2][3]
-
Synthetic Building Blocks: Beyond their direct biological activity, 3,4-DHPo are valuable intermediates for synthesizing other complex bioactive molecules, including alkaloids and receptor antagonists.[2][3] The presence of a stereogenic center at the C-4 position is often critical for their biological function, with different enantiomers exhibiting distinct activities.[2][3]
References
- 1. preprints.org [preprints.org]
- 2. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.innovareacademics.in [journals.innovareacademics.in]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. 3,4-Dihydro-2-pyridinone synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,4-Dihydro-6-methyl-2-pyridone: Structure, Nomenclature, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core structure, nomenclature, and synthetic methodologies related to 3,4-Dihydro-6-methyl-2-pyridone. It is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering detailed insights into this important heterocyclic scaffold.
Structure and Nomenclature
The compound This compound , with the CAS number 10333-14-9 , belongs to a class of N-heterocycles known as 3,4-Dihydro-2(1H)-pyridones (3,4-DHPo).[1][2] These structures are recognized for their significant biological activities and serve as crucial building blocks in medicinal chemistry.[1][3][4]
While the common name specifies the unsubstituted core, the IUPAC nomenclature for this class of compounds, which are frequently substituted, is more complex. For instance, a commonly encountered derivative is named as a 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate .[1][4] The core structure features a six-membered ring containing a nitrogen atom, a ketone group, a double bond, and a methyl substituent.
Molecular Structure of this compound:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
While specific experimental data for the unsubstituted this compound (CAS 10333-14-9) is not extensively reported in the surveyed literature, data for substituted derivatives are available. The structural characterization of 3,4-DHPo derivatives is typically achieved through a combination of spectroscopic techniques including NMR (¹H and ¹³C), mass spectrometry (EI and ESI), and IR spectroscopy.[4]
The following tables summarize typical spectroscopic data for a representative substituted derivative, 6-Methyl-4-(2'-methylphenyl)-5-methoxycarbonyl-3,4-dihydro-2(1H)-pyridone , as reported in the literature.[5]
Table 1: ¹H NMR Data for a Representative Substituted Derivative [5]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | 9.95 | s | - |
| Ar-H | 7.18–6.88 | m | - |
| H-4 | 4.31 | d | 8.2 |
| OCH₃ | 3.49 | s | - |
| H-3a | 2.95 | dd | 16.3, 8.2 |
| H-3b | 2.45 | d | 16.3 |
| Ar-CH₃ | 2.36 | s | - |
| C6-CH₃ | 2.34 | s | - |
| Solvent: DMSO-d₆ |
Table 2: ¹³C NMR Data for a Representative Substituted Derivative [5]
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 169.5 |
| C-8 (C=O of ester) | 169.9 |
| C-6 | 148.9 |
| C-Ar | 140.4, 134.9, 130.8, 126.6, 126.2, 125.1 |
| C-5 | 104.8 |
| OCH₃ | 51.1 |
| C-3 | 36.9 |
| C-4 | 33.9 |
| Ar-CH₃ | 18.9 |
| C-7 (C6-CH₃) | 18.1 |
| Solvent: DMSO-d₆ |
Table 3: Mass Spectrometry Data for a Representative Substituted Derivative [5]
| Ion | m/z | Relative Abundance (%) |
| [M]⁺ | 259 | 55 |
| [M-15]⁺ | 244 | 10 |
| [M-59]⁺ | 200 | 65 |
| [M-114]⁺ | 115 | 40 |
| [M-216]⁺ | 43 | 100 |
| Ionization Method: Electron Impact (EI) |
Experimental Protocols: Synthesis
The synthesis of 3,4-dihydro-2(1H)-pyridones is most commonly achieved through a multicomponent reaction (MCR).[4] A general and efficient protocol involves the reaction of Meldrum's acid, a β-ketoester, an aromatic aldehyde, and ammonium acetate.[4] Variations of this method utilize different catalysts and reaction conditions, including infrared irradiation and solvent-free approaches, to improve yields and adhere to green chemistry principles.[5]
General Protocol for the Synthesis of Substituted 3,4-Dihydro-2(1H)-pyridones
This protocol is a representative example based on commonly employed multicomponent reactions.
Workflow for the Synthesis of Substituted 3,4-Dihydro-2(1H)-pyridones:
Caption: General workflow for the synthesis of 3,4-dihydro-2(1H)-pyridones.
Detailed Methodology:
-
Reactant Preparation: In a round-bottom flask, equimolar amounts of Meldrum's acid, a β-ketoester (e.g., ethyl acetoacetate), and an aromatic aldehyde are combined.
-
Addition of Amine Source: Ammonium acetate (approximately 1.5 equivalents) is added to the mixture.
-
Reaction: The reaction mixture is suspended in a suitable solvent, such as ethanol or acetic acid, and heated to reflux for several hours. Alternatively, the reaction can be carried out under solvent-free conditions using infrared irradiation.[5]
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 3,4-dihydro-2(1H)-pyridone derivative.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods (NMR, IR, MS).
Biological Activity and Signaling Pathways
Derivatives of this compound have shown a wide range of biological activities, including cardiotonic, antitumor, antibacterial, and anti-HIV effects.[1] A notable example is Milrinone , a drug used in the treatment of heart failure.[1]
Milrinone functions as a selective inhibitor of phosphodiesterase 3 (PDE3) .[3] This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various proteins within cardiac muscle cells. This cascade of events results in increased cardiac contractility (inotropic effect) and vasodilation.[3]
Signaling Pathway of Milrinone (a PDE3 Inhibitor):
Caption: Mechanism of action of Milrinone as a PDE3 inhibitor.
This guide provides a foundational understanding of this compound and its derivatives, highlighting their chemical synthesis and biological significance. The provided protocols and data serve as a starting point for further research and development in this promising area of medicinal chemistry.
References
An In-Depth Technical Guide to 3,4-Dihydro-6-methyl-2(1H)-pyridinone (CAS Number: 10333-14-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety information, and applications of the compound with CAS number 10333-14-9. Authoritative sources, including the CAS Common Chemistry database, identify this compound as 3,4-Dihydro-6-methyl-2(1H)-pyridinone .[1] It is important to note that some commercial chemical supplier databases have erroneously associated this CAS number with a different compound, 1-(2-methoxyethyl)piperazine. This guide will focus exclusively on the correctly identified molecule, 3,4-Dihydro-6-methyl-2(1H)-pyridinone.
The 3,4-dihydropyridinone core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[2][3] This makes 3,4-Dihydro-6-methyl-2(1H)-pyridinone a valuable building block for the synthesis of a wide array of derivatives with potential therapeutic applications, ranging from cardiotonic agents to antiviral and anti-inflammatory drugs.[2][3]
Physicochemical Properties
The fundamental physical and chemical characteristics of 3,4-Dihydro-6-methyl-2(1H)-pyridinone are summarized below. These properties are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 10333-14-9 | [1][4] |
| Molecular Formula | C₆H₉NO | [1] |
| Molecular Weight | 111.14 g/mol | [1] |
| IUPAC Name | 6-methyl-3,4-dihydropyridin-2(1H)-one | [1] |
| Synonyms | 2(1H)-Pyridinone, 3,4-dihydro-6-methyl-; 3,4-Dihydro-6-methyl-2-pyridone | [1][4] |
| Melting Point | 112-114 °C | [1] |
| Canonical SMILES | CC1=CCCC(=O)N1 | [1] |
| InChI Key | AKOQCIDGAATASX-UHFFFAOYSA-N | [1] |
Safety and Handling
| Hazard Category | Description and Precautionary Statements |
| GHS Pictograms | (Potential) |
| Signal Word | Warning (Potential) |
| Hazard Statements | Based on related compounds, may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6] |
| Precautionary Statements | Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection (P261, P264, P271, P280).[6] Response: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P301+P312, P302+P352, P305+P351+P338).[6] Storage: Store in a well-ventilated place. Keep container tightly closed (P403+P233).[6] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves (e.g., nitrile rubber), and a lab coat are required. Use a respirator if dust is generated and ventilation is inadequate. |
Synthesis and Experimental Protocols
The 3,4-dihydro-2(1H)-pyridone scaffold is commonly synthesized via a multicomponent reaction (MCR), a highly efficient process where multiple starting materials react in a single step to form the final product. One of the most general methods is a variation of the Hantzsch pyridine synthesis.[2]
Caption: General workflow for the multicomponent synthesis of 3,4-dihydropyridinones.
Representative Experimental Protocol (General Method):
A typical procedure involves the one-pot condensation of a β-ketoester, an aldehyde, and an ammonia source, often with a catalyst and solvent.
-
Setup: A round-bottom flask is charged with the aldehyde (1.0 eq), the β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), and Meldrum's acid (1.0 eq, if used).[2]
-
Reagents: Ammonium acetate (1.5 eq) is added as the nitrogen source.[2]
-
Solvent & Catalyst: The reaction can be run under solvent-free conditions or in a solvent such as ethanol or water. A catalyst, such as silica-supported sulfuric acid (SiO₂-Pr-SO₃H), may be used to improve yields.
-
Reaction: The mixture is stirred at a specified temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup & Purification: After cooling, the reaction mixture is typically quenched with water, and the resulting solid is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3,4-dihydro-2(1H)-pyridone derivative.
Applications in Research and Drug Development
The 3,4-dihydropyridinone moiety is a key pharmacophore and a versatile synthetic intermediate for developing more complex, biologically active molecules. Its value lies in its rigid, heterocyclic structure which can be readily functionalized at multiple positions to modulate pharmacological activity.
Role as a Synthetic Precursor:
The diagram below illustrates the central role of the 3,4-dihydropyridinone core as a foundational scaffold for accessing diverse classes of therapeutic agents.
Caption: The 3,4-dihydropyridinone scaffold as a precursor to diverse therapeutic classes.
Key Therapeutic Areas:
-
Cardiovascular Disease: The well-known cardiotonic drugs Amrinone and Milrinone, used in the treatment of congestive heart failure, are based on the pyridinone structure.[2] Derivatives of 3,4-dihydropyridinone also show potential as ROCK1 inhibitors for treating hypertension.[3]
-
Antiviral Research: The scaffold has been extensively explored for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[2]
-
Oncology: Certain derivatives have demonstrated antitumor activity, making this scaffold a point of interest in cancer drug discovery.[2]
-
Inflammatory and Neurological Disorders: The 3,4-dihydropyridinone skeleton is the core of potent P2X7 inhibitors, which are implicated in various inflammatory, immune, and neurological conditions.[3]
-
Benign Prostatic Hyperplasia: The scaffold is found in selective α1a receptor antagonists, which have potential applications in treating benign prostatic hyperplasia.[3]
3,4-Dihydro-6-methyl-2(1H)-pyridinone (CAS 10333-14-9) is a compound of significant interest to the scientific and drug development communities. While its direct biological activity is not the primary focus, its role as a "privileged" and versatile synthetic building block is well-established. Its efficient synthesis through multicomponent reactions and its utility in constructing a wide range of pharmacologically active molecules underscore its importance in modern medicinal chemistry. Researchers working with this compound should adhere to appropriate safety precautions based on the known hazards of the pyridinone class and consult authoritative sources for its physical properties.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. This compound | 10333-14-9 [amp.chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Spectroscopic and Synthetic Profile of 3,4-Dihydro-6-methyl-2-pyridone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Analysis
The structural characterization of 3,4-dihydro-2(1H)-pyridones is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][2] The following sections detail the expected spectroscopic signatures for a representative derivative, 6-Methyl-4-(2'-methylphenyl)-5-methoxycarbonyl-3,4-dihydro-2(1H)-pyridone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of dihydropyridone derivatives.[1]
¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the electronic environment and connectivity of protons in the molecule.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | 9.95 | s | - |
| Ar-H | 7.18–6.88 | m | - |
| H-4 | 4.31 | d | 8.2 |
| CH₃-9 (OCH₃) | 3.49 | s | - |
| H-3a | 2.95 | dd | 16.3, 8.2 |
| H-3b | 2.45 | d | 16.3 |
| CH₃-2' (Ar-CH₃) | 2.36 | s | - |
| CH₃-7 (C₆-CH₃) | 2.34 | s | - |
| Data for 6-Methyl-4-(2'-methylphenyl)-5-methoxycarbonyl-3,4-dihydro-2(1H)-pyridone in DMSO-d₆[3] |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data, providing information about the carbon skeleton of the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| C-2 (C=O) | 169.5 |
| C-8 (Ester C=O) | 169.9 |
| C-6 | 148.9 |
| C-Ar | 140.4, 134.9, 130.8, 126.6, 126.2, 125.1 |
| C-5 | 104.8 |
| CH₃-9 (OCH₃) | 51.1 |
| C-3 | 36.9 |
| C-4 | 33.9 |
| CH₃-C-2' (Ar-CH₃) | 18.9 |
| C-7 (C₆-CH₃) | 18.1 |
| Data for 6-Methyl-4-(2'-methylphenyl)-5-methoxycarbonyl-3,4-dihydro-2(1H)-pyridone in DMSO-d₆[3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for 3,4-dihydro-2(1H)-pyridone derivatives include:
| Functional Group | Vibrational Frequency (cm⁻¹) |
| N-H Stretch | 3400-3200 |
| C=O Stretch (Amide) | 1680-1630 |
| C=C Stretch | 1650-1600 |
| C-O Stretch (Ester) | 1300-1000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Technique | Key Fragments (m/z) |
| EI-MS | 259 (M⁺), 244 ([M-15]⁺), 200, 115, 43 |
| Data for 6-Methyl-4-(2'-methylphenyl)-5-methoxycarbonyl-3,4-dihydro-2(1H)-pyridone[3] |
Experimental Protocols
The synthesis of 3,4-dihydro-2(1H)-pyridone derivatives is often achieved through multicomponent reactions. A common and efficient method is the Hantzsch dihydropyridine synthesis, which has been adapted for the production of these pyridones.
General Synthesis of 4-Aryl-5-alkoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones
This procedure describes a solvent-free synthesis using infrared irradiation.[3]
Reactants:
-
Aromatic aldehyde (1 mmol)
-
Alkyl acetoacetate (1 mmol)
-
Meldrum's acid (1 mmol)
-
Ammonium acetate (1.2 mmol)
Procedure:
-
A mixture of the aromatic aldehyde, alkyl acetoacetate, Meldrum's acid, and ammonium acetate is prepared.
-
The mixture is subjected to infrared irradiation for a specified period (e.g., 3 hours).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is purified by a suitable method, such as column chromatography on silica gel.
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized 3,4-dihydro-2(1H)-pyridone derivative.
Caption: Workflow for the synthesis and spectroscopic analysis of 3,4-dihydro-2(1H)-pyridones.
References
Navigating the Synthesis of 3,4-Dihydro-6-methyl-2-pyridone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,4-Dihydro-6-methyl-2-pyridone and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities. While a direct synthetic route from the readily available starting material, sorbic acid, to this compound is not well-documented in the scientific literature, the synthesis of the core 3,4-dihydro-2(1H)-pyridone structure is efficiently achieved through multi-component reactions (MCRs). This guide provides an in-depth overview of the prevalent MCR strategies for the synthesis of substituted 3,4-dihydro-2(1H)-pyridones, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in this field.
Introduction
The 3,4-dihydro-2(1H)-pyridone moiety is a key structural feature in numerous biologically active compounds. Its synthesis has been a subject of considerable interest, with various methods developed to construct this heterocyclic system. Although a direct conversion from sorbic acid to this compound remains elusive in published literature, this guide focuses on the robust and versatile multi-component reaction pathways that provide access to a wide array of substituted 3,4-dihydro-2(1H)-pyridones.
Multi-Component Reaction (MCR) Synthesis of 3,4-Dihydro-2(1H)-pyridones
The most common and efficient method for synthesizing the 3,4-dihydro-2(1H)-pyridone core involves a one-pot, multi-component reaction. This approach offers several advantages, including operational simplicity, high atom economy, and the ability to generate diverse molecular libraries. A general MCR for the synthesis of 4-aryl-5-alkoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones involves the condensation of an aromatic aldehyde, a β-ketoester, and a nitrogen source, often in the presence of a catalyst.
General Reaction Scheme
A typical MCR for the synthesis of 4-aryl-5-alkoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones is depicted below:
3,4-Dihydro-6-methyl-2-pyridone derivatives and analogs
An In-depth Technical Guide to 3,4-Dihydro-6-methyl-2-pyridone Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals.
Introduction
3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. These molecules are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[1][2] Their structural similarity to well-known pharmacophores like 1,4-dihydropyridines (DHPs) has spurred extensive research into their synthesis and biological activities.[1][2] Notable examples of drugs from this class include Milrinone and Amrinone, which are used for treating heart failure.[2][3] The broad spectrum of biological activities exhibited by these compounds, including cardiotonic, anticancer, anti-HIV, antibacterial, and antifungal properties, underscores their potential in drug discovery and development.[1][2][3] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of key this compound derivatives and their analogs.
Synthesis of 3,4-Dihydro-2(1H)-pyridone Derivatives
The synthesis of 3,4-dihydro-2(1H)-pyridones often involves multicomponent reactions (MCRs), which are efficient for creating molecular diversity.[1][2] A common approach is a four-component reaction involving an aldehyde, a β-ketoester, Meldrum's acid, and an ammonium source.[3][4] Various catalysts and reaction conditions have been explored to improve yields and promote green chemistry principles.[2][3]
General Experimental Protocol for Four-Component Synthesis
A widely used method for synthesizing 4-aryl-substituted 5-alkoxycarbonyl-6-methyl-3,4-dihydropyridones involves the reaction of an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), Meldrum's acid, and ammonium acetate.[3][4] The use of SiO2-Pr-SO3H as a catalyst under solvent-free conditions has been reported to be effective.[3][4]
Reaction Scheme:
-
Reactants: Aromatic aldehyde, methyl acetoacetate, Meldrum's acid, ammonium acetate.
-
Catalyst: SiO2-Pr-SO3H.
-
Conditions: Solvent-free.
This methodology is advantageous due to high product yields (typically 78-93%), environmentally friendly conditions, short reaction times, and ease of handling.[2][3]
Biological Activities and Mechanisms of Action
3,4-Dihydro-2(1H)-pyridone derivatives have shown promise in several therapeutic areas, most notably as anticancer agents and phosphodiesterase 3 (PDE3) inhibitors.
Anticancer Activity: Tubulin Polymerization Inhibition
Certain analogs, particularly 3,4-dihydropyridine-2(1H)-thiones, have demonstrated significant antiproliferative activity against various cancer cell lines.[1][5] The mechanism of action for some of these compounds involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][5] These agents often bind to the colchicine-binding site on tubulin, leading to cell cycle arrest in the G2/M phase, formation of aberrant mitotic spindles, and subsequent apoptosis.[1][5]
Signaling Pathway for Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by a 3,4-dihydropyridine-2(1H)-thione derivative.
Quantitative Data: Antiproliferative Activity
The following table summarizes the in vitro anticancer activity of selected 3,4-dihydropyridine-2(1H)-thione derivatives against the A375 melanoma cell line.
| Compound | Structure (Key Features) | IC50 (µM) against A375 Cells | Selectivity Index (SI) |
| S1 | N-H moiety, 5-phenyl group | 4.33 ± 1.00 | > 23.09 |
| S2 | N-Methyl group | 12.55 ± 2.16 | > 7.97 |
| S19 | Thiophene ring at C5 | 2.13 ± 0.65 | 18.78 |
| S22 | Thiophene ring at C5 | 1.71 ± 0.58 | 21.09 |
Data sourced from a study on mitotic-specific 3,4-dihydropyridine-2(1H)-thiones.[1]
Experimental Protocol: Antiproliferative Assay
-
Cell Culture: Human cancer cell lines (e.g., A375 melanoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method, such as the MTT or SRB assay.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
Cardiotonic Activity: Phosphodiesterase 3 (PDE3) Inhibition
Certain 3,4-dihydro-2(1H)-pyridone derivatives, such as Milrinone and Amrinone, function as inhibitors of phosphodiesterase 3 (PDE3).[6] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP).[7] By inhibiting PDE3, these drugs increase intracellular cAMP levels in cardiac muscle cells.[6][7] This leads to the activation of protein kinase A (PKA), which in turn phosphorylates and opens calcium channels. The resulting increase in intracellular calcium enhances the force of heart muscle contraction, producing a positive inotropic effect.[6][7] These drugs also cause vasodilation, which reduces both the preload and afterload on the heart.[6]
Signaling Pathway for PDE3 Inhibition
Caption: Mechanism of action for PDE3 inhibitors like Milrinone.
Conclusion
This compound derivatives and their analogs are a versatile class of compounds with a wide array of biological activities. Their synthetic accessibility, particularly through multicomponent reactions, makes them attractive scaffolds for drug discovery. The demonstrated anticancer and cardiotonic effects, mediated through mechanisms like tubulin polymerization and PDE3 inhibition, highlight their therapeutic potential. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully realize their clinical utility.
References
- 1. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 7. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
The Multifaceted Biological Activities of 3,4-Dihydro-6-methyl-2-pyridone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-6-methyl-2-pyridone scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the known biological activities of these compounds, focusing on their anticancer, antimicrobial, and other key pharmacological effects. Quantitative data from relevant studies are summarized, detailed experimental methodologies are provided, and key cellular pathways are visualized to offer a comprehensive resource for researchers in the field.
Anticancer Activity
Derivatives of the 2-pyridone core, including the this compound scaffold, have emerged as a significant class of anticancer agents. Their mechanisms of action are diverse, often involving the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various 2-pyridone and dihydropyridine derivatives against several cancer cell lines. It is important to note that while these compounds are structurally related to the this compound core, specific data for this exact scaffold is limited in the current literature. The presented data serves as a valuable reference for the potential of this chemical class.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 ± 0.3 | [1] |
| S22 | 3,4-dihydropyridine-2(1H)-thione | A375 (Melanoma) | 1.71 ± 0.58 | |
| 8e | Pyridine-urea | MCF-7 (Breast) | 0.11 (72h) | |
| 8n | Pyridine-urea | MCF-7 (Breast) | 0.80 (72h) | |
| 5a | Non-fused cyanopyridone | MCF-7 (Breast) | 1.77 ± 0.1 | [2] |
| 5e | Non-fused cyanopyridone | MCF-7 (Breast) | 1.39 ± 0.08 | [2] |
| 6b | Fused pyridopyrimidine | HepG2 (Liver) | 2.68 | [2] |
| 18 | 4-aryl-1,4-dihydropyridine | HeLa (Cervical) | 3.6 | [3][4][5] |
| 19 | 4-aryl-1,4-dihydropyridine | HeLa (Cervical) | 2.3 | [3][4][5] |
| 20 | 4-aryl-1,4-dihydropyridine | HeLa (Cervical) | 4.1 | [3][4][5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[5][6][7][8][9]
Signaling Pathway: Apoptosis Induction
Several 2-pyridone derivatives have been shown to induce apoptosis in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.
Antimicrobial Activity
The 2-pyridone scaffold is also a key component in a variety of compounds exhibiting potent antimicrobial properties against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for several pyridone and dihydropyrimidine derivatives against various microorganisms.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| C6 | 3,4-Dihydropyrimidine-2(1H)-one | Escherichia coli | 32 | [2][10] |
| C22 | 3,4-Dihydropyrimidine-2(1H)-one | Pseudomonas aeruginosa | 32 | [2][10] |
| C6 | 3,4-Dihydropyrimidine-2(1H)-one | Staphylococcus aureus | 64 | [2][10] |
| C22 | 3,4-Dihydropyrimidine-2(1H)-one | Staphylococcus aureus | 64 | [2][10] |
| C29 | 3,4-Dihydropyrimidine-2(1H)-one | Candida albicans | 32 | [2][10] |
| Thione 3c | 4,6-disubstituted-3,4-dihydropyrimidine-2(1H)-thione | Staphylococcus aureus | >12.5 | [11] |
| Thione 3c | 4,6-disubstituted-3,4-dihydropyrimidine-2(1H)-thione | Bacillus subtilis | >12.5 | [11] |
| Thione 3c | 4,6-disubstituted-3,4-dihydropyrimidine-2(1H)-thione | Aspergillus niger | >20 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[14]
Procedure:
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
Other Biological Activities
Beyond their anticancer and antimicrobial properties, 3,4-dihydro-2(1H)-pyridone derivatives, such as the well-known drugs Milrinone and Amrinone, are recognized for their cardiotonic effects.[10][15] These compounds act as selective inhibitors of phosphodiesterase 3 (PDE3), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac and vascular smooth muscle cells. This, in turn, enhances myocardial contractility and promotes vasodilation. Additionally, certain 2-pyridone derivatives have been investigated for their anti-inflammatory activities, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[9]
Logical Workflow for Biological Screening
The general workflow for screening and evaluating the biological activity of novel this compound derivatives is a multi-step process that begins with synthesis and progresses through a series of in vitro and in vivo assays.
Conclusion
The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The derivatives of the broader 2-pyridone class have demonstrated significant potential in oncology and infectious diseases, with emerging evidence of their utility in cardiovascular and inflammatory conditions. While more research is needed to fully elucidate the structure-activity relationships and specific molecular targets of this compound derivatives, the existing data strongly supports their continued investigation. This guide provides a foundational resource to aid researchers in this endeavor, offering a consolidated view of the current state of knowledge and standardized methodologies for future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and analgesic and antiinflammatory activity of methyl 6-substituted-3(2h)-pyridazinone-2-ylacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents [mdpi.com]
- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of novel 3,5,6-trisubstituted 2-pyridone derivatives and evaluation for their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 3,4-Dihydro-6-methyl-2-pyridone and its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dihydro-6-methyl-2-pyridone scaffold is a privileged heterocyclic structure that forms the core of a diverse range of biologically active molecules. While the parent compound itself is primarily a synthetic intermediate, its derivatives have garnered significant attention in medicinal chemistry for their potent and varied pharmacological activities. This technical guide provides a comprehensive overview of the primary mechanisms of action associated with this class of compounds, with a focus on their roles as cardiotonic agents, anti-HIV therapeutics, antibacterial compounds, and anticancer agents. Detailed signaling pathways, experimental workflows, and quantitative data from key studies are presented to offer a thorough understanding of their molecular interactions and therapeutic potential.
Introduction to the 3,4-Dihydro-2(1H)-pyridone Core
3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) are N-heterocyclic compounds analogous to the well-known 1,4-dihydropyridines (1,4-DHPs). The inherent structural features of the 3,4-DHPo ring system allow for extensive chemical modifications, leading to a wide array of derivatives with distinct biological properties. Notably, this scaffold is present in clinically significant drugs such as the cardiotonic agents milrinone and amrinone.[1][2][3] Research has expanded to explore the potential of 3,4-DHPo derivatives in treating a range of diseases, including HIV/AIDS, bacterial infections, and various cancers.[1][3] This guide will delve into the specific mechanisms through which these compounds exert their therapeutic effects.
Cardiotonic Activity: Phosphodiesterase 3 (PDE3) Inhibition
The most well-elucidated mechanism of action for certain 3,4-dihydro-2-pyridone derivatives, such as milrinone and amrinone, is the selective inhibition of phosphodiesterase 3 (PDE3).[4][5][6][7]
Signaling Pathway
PDE3 is an enzyme primarily located in cardiac myocytes and vascular smooth muscle cells.[6] It is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cardiovascular regulation.[6][8] By inhibiting PDE3, these pyridone derivatives lead to an increase in intracellular cAMP levels.[5][6][8] This elevation in cAMP has two main downstream effects:
-
In Cardiac Muscle: Increased cAMP levels enhance the activity of protein kinase A (PKA), which in turn phosphorylates L-type calcium channels. This leads to an increased influx of calcium ions into the cardiac cells, resulting in a positive inotropic effect (increased contractility of the heart).[5]
-
In Vascular Smooth Muscle: The rise in cAMP in vascular smooth muscle cells promotes relaxation, leading to vasodilation. This reduces both preload and afterload on the heart, decreasing the overall workload.[6]
The combined positive inotropic and vasodilatory effects make these compounds effective in the treatment of acute decompensated heart failure.[6][9]
Quantitative Data
The inhibitory potency of 3,4-dihydro-2-pyridone derivatives against PDE3 is a key determinant of their cardiotonic activity.
| Compound | Target | IC50 | Reference |
| Milrinone | PDE3 | 0.66 - 1.3 µM | [5] |
| Amrinone | PDE3 | ~30x less potent than Milrinone | [4] |
Experimental Protocol: PDE3 Inhibition Assay
A common method to determine the PDE3 inhibitory activity of a compound is through a fluorescence polarization (FP) assay.
Anti-HIV Activity: Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)
Several pyridone derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1).
Mechanism of Action
NNRTIs are allosteric inhibitors of HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the virus. They bind to a hydrophobic pocket in the p66 subunit of the enzyme, which is distinct from the active site where nucleoside analogs bind.[10] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the conversion of the viral RNA genome into proviral DNA.
Quantitative Data
The efficacy of these compounds is determined by their ability to inhibit HIV-1 replication in cell culture and their direct inhibition of the reverse transcriptase enzyme.
| Compound Class | Target | EC50 / IC50 | Reference |
| Pyridinone Derivatives | HIV-1 Replication | 25-50 nM (for potent analogs) | [11] |
| Pyridinone Derivatives | HIV-1 Reverse Transcriptase | As low as 19 nM (for potent analogs) | [11] |
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
A common method to assess the inhibitory activity of NNRTIs is a cell-free enzymatic assay that measures the synthesis of DNA by recombinant HIV-1 RT.
Antibacterial Activity
Derivatives of the 3,4-dihydro-2-pyridone scaffold have demonstrated activity against a range of pathogenic bacteria. The exact molecular targets are often varied and depend on the specific structural modifications of the pyridone ring.
General Mechanism and Structure-Activity Relationship (SAR)
The antibacterial activity of pyridone derivatives is often attributed to their ability to chelate metal ions essential for bacterial enzyme function or to disrupt other vital cellular processes. Structure-activity relationship studies have shown that the nature and position of substituents on the pyridone ring are critical for antibacterial potency. For instance, certain substitutions can enhance activity against Gram-positive or Gram-negative bacteria.
Quantitative Data
The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Fluoroquinolone-pyrazolo[4,3-c]pyridin-5(4H)-yl derivatives | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.25 - 4 | [12] |
| Fluoroquinolone-pyrazolo[4,3-c]pyridin-5(4H)-yl derivatives | Streptococcus pneumoniae | 0.25 - 1 | [12] |
| Pyrazoline and Hydrazone Derivatives | Enterococcus faecalis | 32 | [13] |
| Pyrazoline and Hydrazone Derivatives | Staphylococcus aureus | 64 | [13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of a compound is determined using a broth microdilution method.
Anticancer Activity
A growing body of research indicates that various derivatives of the 3,4-dihydro-2-pyridone core possess significant antiproliferative activity against a range of cancer cell lines.
Diverse Mechanisms of Action
Unlike the well-defined target for cardiotonic effects, the anticancer mechanisms of pyridone derivatives are more diverse and appear to be highly dependent on the specific chemical structure. Some of the reported mechanisms include:
-
Tubulin Polymerization Inhibition: Certain derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition: Some pyridone-based molecules act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.
-
Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.
Quantitative Data
The anticancer potency is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the cancer cell growth.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone | Not specified | 29.12 | [14] |
| 3,4-dihydropyridine-2(1H)-thione derivative (S22) | Melanoma (A375) | 1.71 ± 0.58 | [15] |
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.
Conclusion
The this compound core structure is a versatile scaffold that has given rise to a multitude of compounds with significant therapeutic potential. While the parent compound is a building block, its derivatives have demonstrated clear mechanisms of action as PDE3 inhibitors for cardiotonic effects and as NNRTIs for anti-HIV therapy. The antibacterial and anticancer activities are more varied, with mechanisms being highly dependent on the specific substitutions on the pyridone ring. Further research into the precise molecular targets for the antibacterial and anticancer derivatives will be crucial for the development of more potent and selective therapeutic agents. The detailed protocols and signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals working with this promising class of compounds.
References
- 1. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. preprints.org [preprints.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT cell viability assay [bio-protocol.org]
- 12. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. turkjps.org [turkjps.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Therapeutic Landscape of Dihydropyridones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydropyridone and its derivatives, a class of heterocyclic compounds, have long been cornerstones in the management of cardiovascular diseases, primarily functioning as L-type calcium channel blockers. However, emerging research has unveiled a much broader and more complex pharmacological profile, suggesting their potential in a variety of therapeutic areas beyond hypertension and angina. This technical guide provides an in-depth exploration of the evolving therapeutic applications of dihydropyridones, with a focus on their anticancer, antimicrobial, and multidrug resistance-modulating properties. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows to serve as a comprehensive resource for researchers and drug development professionals in this dynamic field.
Introduction
The dihydropyridine (DHP) scaffold is a privileged structure in medicinal chemistry, with numerous FDA-approved drugs, such as nifedipine, amlodipine, and felodipine, widely prescribed for cardiovascular conditions.[1] These classical applications stem from their ability to selectively inhibit L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1]
Recent investigations, however, have illuminated the polypharmacology of dihydropyridones, revealing their interaction with a diverse range of biological targets. This has opened up exciting new avenues for their therapeutic use, including oncology, infectious diseases, and overcoming drug resistance in cancer. This guide aims to synthesize the current knowledge on these emerging applications, providing the necessary technical details to facilitate further research and development.
Quantitative Data on Biological Activity
The following tables summarize the in vitro efficacy of various dihydropyridone derivatives in different therapeutic contexts.
Table 1: Anticancer Activity of Dihydropyridone Derivatives (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 3.6 | [2] |
| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | 5.2 | [2] |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 2.3 | [2] |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | 5.7 | [2] |
| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 4.1 | [2] |
| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | 11.9 | [2] |
| 1,4-dihydropyridine-based 1,2,3-triazole derivative (13ad') | Caco-2 | 0.63 ± 0.05 | [3] |
| A series of 1,4-dihydropyridine-based 1,2,3-triazole derivatives | Caco-2 | 0.63 ± 0.05 to 5.68 ± 0.14 | [3] |
Table 2: Antibacterial Activity of Dihydropyridone Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| D-3263 | Staphylococcus aureus ATCC 29213 | 25 µM | [4] |
| D-3263 | Staphylococcus aureus ATCC 43300 | 25 µM | [4] |
| D-3263 | Enterococcus faecalis ATCC 29212 | 50 µM | [4] |
Table 3: Modulation of Multidrug Resistance by Dihydropyridone Derivatives
| Compound/Derivative | Effect | Cell Line | Mechanism | Reference |
| Nicardipine, Nifedipine | Substrates of ABCG2 transporter | ABCG2-overexpressing cells | Inhibit efflux of known ABCG2 substrates | [5] |
| DHP-014 | In vivo inhibition of BCRP (ABCG2) | Sprague-Dawley rats | Increased systemic exposure of topotecan | [6] |
| Compounds IX, X, XI | Reversal of doxorubicin resistance | P388/DX, LoVo/DX cells | Increase of intracellular doxorubicin levels | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of dihydropyridone derivatives.
Synthesis: Hantzsch Dihydropyridine Synthesis of Nifedipine
This protocol describes the classical one-pot condensation reaction for synthesizing the dihydropyridone, nifedipine.[8]
Materials:
-
2-nitrobenzaldehyde
-
Methyl acetoacetate
-
Concentrated ammonia (35% in water)
-
Methanol
-
50 mL round-bottom flask
-
Condenser
-
Isomantle or oil bath
-
Ice-water bath
-
Suction filtration apparatus
-
HPLC-grade methanol
-
HPLC system
Procedure:
Laboratory Session 1: Synthesis (4 hours)
-
In a fume cupboard, combine 2.27 g of 2-nitrobenzaldehyde (15.0 mmol), 4.0 mL of methyl acetoacetate (37.1 mmol), 4 mL of methanol, and 1.6 mL of concentrated ammonia (35 mmol) in a 50 mL round-bottom flask.[8]
-
Fit the flask with a condenser and heat the mixture to reflux for 3.5 hours using an isomantle or an oil bath.[8]
-
After the reflux period, allow the reaction mixture to cool to room temperature. If no precipitate forms, cool the flask in an ice-water bath until a solid precipitate is observed.[8]
-
Stopper the flask and leave it at room temperature until the next laboratory session.[8]
Laboratory Session 2: Work-Up, Purification, and Characterization (4 hours)
-
Collect the precipitate by suction filtration and wash the filter cake with 10 mL of water followed by 5 mL of methanol.[8]
-
Recrystallize the crude product from methanol. If the product becomes oily during recrystallization, cool the solution in an ice-water bath.[8]
-
Dry the recrystallized product, weigh it, and determine the yield.[8]
-
Characterize the product by measuring its melting point and recording its IR, 1H NMR, and 13C NMR spectra.[8]
-
Assess the purity of the final product by HPLC analysis. Prepare a 1 mg/mL solution of the recrystallized sample in HPLC-grade methanol and analyze using a water/methanol (70:30) eluent.[8]
Biological Evaluation: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the procedure for determining the cytotoxic effects of dihydropyridone derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Dihydropyridone derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the dihydropyridone derivatives in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Biological Evaluation: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for assessing the antibacterial activity of dihydropyridone derivatives.
Materials:
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
Dihydropyridone derivatives (dissolved in a suitable solvent)
-
Standard antibiotic control (e.g., ampicillin)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Prepare two-fold serial dilutions of the dihydropyridone derivatives and the standard antibiotic in CAMHB in the 96-well plate.
-
Inoculate each well with the diluted bacterial suspension. Include a growth control (bacteria in broth without any compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
Signaling Pathways and Mechanisms of Action
Beyond their classical role as calcium channel blockers, dihydropyridones modulate several other signaling pathways, contributing to their diverse therapeutic potential.
Inhibition of the STAT1/PD-L1 Pathway in Cancer
Recent studies have shown that dihydropyridone calcium channel blockers can suppress the transcription of Programmed Death-Ligand 1 (PD-L1) by inhibiting the activation of Signal Transducer and Activator of Transcription 1 (STAT1). This suggests a novel immunomodulatory role for these compounds in cancer therapy.
Caption: Dihydropyridone-mediated inhibition of the STAT1/PD-L1 signaling pathway.
Modulation of Multidrug Resistance in Cancer
Several dihydropyridone derivatives have been shown to reverse multidrug resistance (MDR) in cancer cells by interacting with ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP). They can act as substrates for these transporters, competitively inhibiting the efflux of chemotherapeutic drugs.
Caption: Mechanism of dihydropyridone-mediated reversal of multidrug resistance.
Induction of Reactive Oxygen Species in Cancer Cells
Some dihydropyridone derivatives have been found to exert their anticancer effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells.[9]
Caption: Dihydropyridone-induced ROS generation leading to apoptosis in cancer cells.
Experimental and Therapeutic Workflow
The discovery and development of novel dihydropyridone-based therapeutics involve a multi-step process, from initial screening to preclinical evaluation.
Caption: General workflow for the development of dihydropyridone-based therapeutics.
Conclusion
The therapeutic potential of dihydropyridones extends far beyond their established role in cardiovascular medicine. The growing body of evidence supporting their anticancer, antimicrobial, and multidrug resistance-reversing activities highlights the versatility of this chemical scaffold. This technical guide provides a foundational resource for researchers to explore these exciting new applications. The provided quantitative data, detailed experimental protocols, and visual representations of key molecular pathways are intended to accelerate the design and development of the next generation of dihydropyridone-based therapeutics to address a wider range of unmet medical needs. Further research into the nuanced structure-activity relationships and the elucidation of novel mechanisms of action will be crucial in fully realizing the therapeutic promise of this remarkable class of compounds.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]
- 3. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The calcium channel blockers, 1,4-dihydropyridines, are substrates of the multidrug resistance-linked ABC drug transporter, ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of dihydropyridines and pyridines on multidrug resistance mediated by breast cancer resistance protein: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of multidrug resistance by new dihydropyridines with low calcium antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4-Dihydro-6-methyl-2-pyridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) are a class of heterocyclic compounds that serve as important scaffolds in medicinal chemistry and drug discovery.[1][2] These molecules are structural analogs of the well-known 1,4-dihydropyridines (1,4-DHPs) and dihydropyrimidines (DHPMs).[1] The interest in 3,4-DHPo derivatives stems from their diverse biological activities, including cardiotonic, vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal properties.[1] Furthermore, they are valuable synthetic intermediates for the preparation of other complex and biologically active molecules.[2][3] This document provides a detailed protocol for the synthesis of 4-aryl-substituted 6-methyl-3,4-dihydropyridone derivatives via a one-pot, four-component reaction, a common and efficient method for obtaining this class of compounds.[1][3][4]
General Synthesis Pathway
The most common and efficient method for synthesizing 3,4-dihydro-2-pyridone derivatives is through a multi-component reaction (MCR).[1][3] A widely used approach is a four-component reaction involving an aromatic aldehyde, Meldrum's acid, a β-ketoester (such as methyl acetoacetate or ethyl acetoacetate), and ammonium acetate as the nitrogen source.[1][3][4][5] The use of methyl acetoacetate specifically leads to the formation of the 6-methyl substituted pyridone ring. The reaction can be performed under various conditions, including conventional heating, microwave irradiation, or using different catalysts to improve yields and reaction times.[1][3]
Experimental Protocol: Four-Component Synthesis
This protocol describes the synthesis of 4-aryl-6-methyl-3,4-dihydro-2-pyridone derivatives using an aromatic aldehyde, Meldrum's acid, methyl acetoacetate, and ammonium acetate.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Methyl acetoacetate
-
Ammonium acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Equipment for filtration and recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the aromatic aldehyde (1 mmol), Meldrum's acid (1 mmol), methyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol).
-
Solvent/Catalyst Addition:
-
Reaction:
-
Stir the mixture at the appropriate temperature. For solvent-free conditions with a catalyst, heating at 80°C is often effective.[4] For reactions in ethanol, refluxing for several hours may be required.[1] Reactions in water have also shown high efficiency.[1][3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
If the product precipitates, collect the solid by filtration.
-
Wash the crude product with cold water or ethanol to remove unreacted starting materials and byproducts.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 3,4-dihydro-6-methyl-2-pyridone derivative.
-
-
Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of 4-aryl-6-methyl-3,4-dihydro-2-pyridone derivatives under different catalytic and solvent systems.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Pyridine | Ethanol | Reflux | - | 54-68 | [1] |
| None | Water | Reflux | - | 90-96 | [1][3] |
| None | Ethanol | Reflux | - | 55-75 | [1][3] |
| SiO2-Pr-SO3H | Solvent-free | 80 °C | - | 78-93 | [1][3] |
| ZnO nanoparticles | Ethanol | - | - | High | [3] |
Diagrams and Visualizations
Synthesis Reaction Scheme
Caption: General reaction scheme for the four-component synthesis of 3,4-dihydro-2-pyridone derivatives.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification of 3,4-dihydro-2-pyridones.
References
Application Notes and Protocols for the Multicomponent Synthesis of 3,4-Dihydro-2(1H)-pyridones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) via multicomponent reactions (MCRs). These compounds are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities.[1][2]
Application Notes
3,4-Dihydro-2(1H)-pyridones are a class of N-heterocyclic compounds analogous to the well-known 1,4-dihydropyridines (1,4-DHPs).[1] Their derivatives have garnered significant interest in drug discovery due to a wide spectrum of pharmacological properties, including cardiotonic, vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal activities.[1][3][4] Notably, the commercial drugs Amrinone and Milrinone, used for treating heart failure, feature the 2(1H)-pyridone core, highlighting the therapeutic potential of this scaffold.[3][4]
The synthetic accessibility of 3,4-DHPo derivatives through one-pot multicomponent reactions makes them attractive for the rapid generation of compound libraries for high-throughput screening.[5][6] These reactions are often characterized by high atom economy, operational simplicity, and the ability to generate molecular diversity from readily available starting materials.[6][7] Furthermore, many protocols are being developed under green chemistry principles, utilizing solvent-free conditions or eco-friendly catalysts.[3][8][9]
Recent studies have demonstrated the potential of 3,4-DHPo derivatives as potent urease inhibitors, suggesting their application in treating diseases caused by urease-producing bacteria.[10] The modular nature of their synthesis allows for systematic structure-activity relationship (SAR) studies, crucial for optimizing lead compounds in drug development programs.
Biological Significance of 3,4-Dihydro-2(1H)-pyridones
| Biological Activity | Description | Reference |
| Urease Inhibition | Inhibition of the urease enzyme, which is implicated in pathologies associated with Helicobacter pylori and other bacteria. | [10] |
| Antitumor Activity | Demonstrated activity against various cancer cell lines, such as P388 lymphocytic leukemia cells. | [2] |
| Anti-HIV Activity | Certain derivatives have shown inhibitory effects against HIV-1. | [1][2] |
| Antibacterial and Antifungal | Activity against multidrug-resistant bacteria and various fungal strains has been reported. | [1][2] |
| Cardiotonic Activity | The core structure is present in drugs like Amrinone and Milrinone, which are used to treat heart failure. | [3][4] |
Experimental Protocols
General Protocol for the Four-Component Synthesis of 4-Aryl-3,4-dihydro-2(1H)-pyridones
This protocol describes a general and efficient one-pot synthesis of 3,4-dihydro-2(1H)-pyridone derivatives.[1][10] The reaction proceeds via a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[10]
Materials:
-
Aromatic aldehyde (3 mmol)
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (3 mmol, 0.43 g)[10]
-
Methyl acetoacetate (3 mmol, 0.32 mL)[10]
-
Ammonium acetate (5 mmol, 0.38 g)[10]
-
Catalyst (e.g., SiO2-Pr-SO3H, 0.02 g) (optional, can be performed catalyst-free)[10]
-
Ethanol or solvent-free conditions
Equipment:
-
Round-bottom flask
-
Reflux condenser (if using a solvent)
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (3 mmol), Meldrum's acid (3 mmol), methyl acetoacetate (3 mmol), and ammonium acetate (5 mmol).[10] If using a catalyst, add it to the mixture.
-
Reaction Conditions:
-
Monitoring the Reaction: The progress of the reaction should be monitored by TLC using an appropriate eluent system (e.g., n-hexane:ethyl acetate, 80:20 or 60:40).[3]
-
Work-up and Purification:
-
Upon completion, if the reaction was performed under solvent-free conditions, the crude product can be directly purified.
-
If a solvent was used, it should be removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent to afford the pure 3,4-dihydro-2(1H)-pyridone derivative.[3]
-
Quantitative Data from a Representative Synthesis
The following table summarizes the results for the synthesis of various 4-aryl-5-methoxycarbonyl-6-methyl-3,4-dihydropyridones under solvent-free conditions using SiO2-Pr-SO3H as a catalyst.[10]
| Entry | Aromatic Aldehyde | Product | Yield (%) | Reaction Time (min) |
| 1 | 4-Nitrobenzaldehyde | 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone | 93 | 30 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-chlorophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone | 90 | 45 |
| 3 | Benzaldehyde | 4-phenyl-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone | 85 | 60 |
| 4 | 4-Methylbenzaldehyde | 4-(4-methylphenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone | 82 | 65 |
| 5 | 4-Methoxybenzaldehyde | 4-(4-methoxyphenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone | 80 | 70 |
Data adapted from a study by Khazaei et al.[10]
Visualizations
Caption: A flowchart illustrating the general experimental workflow for the multicomponent synthesis of 3,4-Dihydro-2(1H)-pyridones.
Caption: A diagram showing the inhibition of the urease enzyme by a 3,4-Dihydro-2(1H)-pyridone derivative, preventing the breakdown of urea.
References
- 1. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oiccpress.com [oiccpress.com]
- 8. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions | Semantic Scholar [semanticscholar.org]
- 9. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facile one-pot four-component synthesis of 3,4-dihydro-2-pyridone derivatives: novel urease inhibitor scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions. : Noguez, M. Olivia : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: Green Synthesis of 3,4-Dihydro-2(1H)-pyridones
Introduction
3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) are a class of N-heterocycles that serve as crucial building blocks in medicinal chemistry and drug discovery.[1] They are precursors to a variety of biologically active molecules, including cardiotonic agents like Amrinone and Milrinone, and have demonstrated potential as vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal agents.[1] The conventional synthesis often involves multi-step procedures with harsh conditions, toxic solvents, and long reaction times, leading to low yields.[1][2]
In alignment with the principles of green chemistry, recent research has focused on developing environmentally benign, efficient, and economically viable methods for synthesizing these valuable scaffolds. These green approaches prioritize the use of non-toxic solvents (or solvent-free conditions), alternative energy sources like microwave and ultrasound, and recyclable catalysts to minimize waste and energy consumption. The most common strategy involves a one-pot, four-component reaction (4CR) between an aromatic aldehyde, a β-keto-ester, Meldrum's acid, and an ammonium source.[1][3]
This document provides detailed application notes and experimental protocols for several green synthesis methodologies for 3,4-dihydro-2(1H)-pyridones.
Green Synthesis Methodologies
Several innovative techniques have been developed to improve the efficiency and environmental footprint of 3,4-DHPo synthesis. These methods represent significant advancements over traditional reflux heating in organic solvents.
-
Ultrasound-Assisted Synthesis: The application of ultrasonic irradiation accelerates the reaction by creating localized high-pressure and high-temperature zones through acoustic cavitation.[2][4] This enhances mass transfer and provides the activation energy for the reaction, leading to dramatically shorter reaction times and higher yields under milder conditions, often at room temperature.[1][4]
-
Microwave-Assisted Synthesis: Microwave irradiation offers a powerful method for rapid and uniform heating of the reaction mixture.[5] This technique significantly reduces reaction times from hours to minutes and often improves product yields compared to conventional heating methods.[1] Microwave-assisted syntheses can be performed with or without solvents, further contributing to their green credentials.[1][2]
-
Infrared-Assisted Solvent-Free Synthesis: Infrared (IR) irradiation provides a clean and efficient energy source for promoting chemical reactions.[6][7] When combined with solvent-free (neat) reaction conditions, this method eliminates the need for potentially toxic and volatile organic solvents, simplifying workup procedures and reducing chemical waste.[6][8]
-
Heterogeneous Catalysis in Solvent-Free Conditions: The use of solid acid catalysts, such as silica-supported sulfonic acid (SiO₂-Pr-SO₃H), offers a green alternative to homogeneous catalysts.[3][9] These catalysts are non-volatile, often less toxic, and can be easily recovered from the reaction mixture by simple filtration and reused multiple times.[9][10] Performing these reactions under solvent-free thermal conditions further enhances their environmental friendliness.[3][9]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data from various reported methods for the synthesis of 4-aryl-3,4-dihydro-2(1H)-pyridones, highlighting the advantages of green chemistry approaches.
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | None | Ethanol | 6 hours | 15–26% | [1] |
| Conventional Heating | None | Acetic Acid | Not Specified | Moderate to High | [1] |
| Ultrasound Irradiation | None | Glacial Acetic Acid | 10–15 min | 85–96% | [4] |
| Infrared Irradiation | None | Solvent-Free | 3 hours | 50–75% | [6][8] |
| Thermal Heating | SiO₂-Pr-SO₃H | Solvent-Free | 32 min | 93% | [9] |
| Microwave Irradiation | Solid Support | Solvent-Free | 5 min | 86% | [1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Four-Component Synthesis
This protocol is based on the efficient synthesis of 3,4-dihydropyridone derivatives under ultrasonic irradiation at room temperature.[4]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Meldrum's acid (1 mmol)
-
Alkyl acetoacetate (e.g., ethyl acetoacetate) (1 mmol)
-
Ammonium acetate (1.2 mmol)
-
Glacial acetic acid (5 mL)
-
Ethanol (for recrystallization)
-
Ultrasonic bath/probe
Procedure:
-
In a 50 mL glass reaction vessel, combine the aromatic aldehyde (1 mmol), Meldrum's acid (1 mmol), alkyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol).
-
Add 5 mL of glacial acetic acid to the mixture.
-
Place the vessel in an ultrasonic bath, ensuring the liquid level inside the vessel is below the water level in the bath.
-
Irradiate the mixture with ultrasound at room temperature for 10-15 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, a solid product will typically precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain the desired 3,4-dihydro-2(1H)-pyridone.
Protocol 2: Solvent-Free Synthesis using a Heterogeneous Catalyst
This protocol describes a solvent-free method using a recyclable silica-supported sulfonic acid catalyst under thermal conditions.[9]
Materials:
-
Aromatic aldehyde (3 mmol)
-
Meldrum's acid (3 mmol)
-
Methyl acetoacetate (3 mmol)
-
Ammonium acetate (5 mmol)
-
Silica-sulfonic acid (SiO₂-Pr-SO₃H) catalyst (0.02 g)
Procedure:
-
Activate the SiO₂-Pr-SO₃H catalyst by heating it in a vacuum at 100°C. Cool to room temperature before use.
-
To a reaction flask, add the activated catalyst (0.02 g), Meldrum's acid (0.43 g, 3 mmol), methyl acetoacetate (0.32 mL, 3 mmol), the desired aromatic aldehyde (3 mmol), and ammonium acetate (0.38 g, 5 mmol).
-
Heat the solvent-free mixture at 140°C with stirring for the required time (e.g., 32 minutes for benzaldehyde).
-
Monitor the reaction's progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethanol to the solidified mixture and stir to dissolve the product.
-
Remove the heterogeneous catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization to yield the pure 3,4-dihydro-2(1H)-pyridone.
Visualizations
Caption: General workflow for the green synthesis of 3,4-DHPo.
Caption: Proposed mechanism for the four-component synthesis of 3,4-DHPo.
References
- 1. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Infrared assisted production of 3,4-dihydro-2(1H)-pyridones in solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facile one-pot four-component synthesis of 3,4-dihydro-2-pyridone derivatives: novel urease inhibitor scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jsynthchem.com [jsynthchem.com]
Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 3,4-Dihydro-6-methyl-2-pyridone, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections outline methods for purification by recrystallization and column chromatography, as well as analytical techniques for purity assessment.
Introduction
This compound and its derivatives are important scaffolds in the synthesis of various biologically active molecules.[1][2] The purity of this intermediate is crucial for the successful synthesis of downstream targets and for obtaining reliable biological data. This guide details two common and effective methods for its purification: recrystallization and silica gel column chromatography.
Purification Methods
The choice of purification method depends on the nature and quantity of impurities present in the crude material. It is often beneficial to perform a preliminary purity assessment by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to select the most appropriate technique.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures. For dihydropyridone derivatives, ethanol is often a suitable solvent.[1][2][3]
Experimental Protocol: Recrystallization from Ethanol
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. This can be achieved by heating the ethanol to its boiling point and adding it portion-wise to the flask containing the crude product while stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The final product should be a crystalline solid.
Silica Gel Column Chromatography
Flash column chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. A mixture of n-hexane and ethyl acetate is a commonly used eluent for dihydropyridone derivatives.[4][5][6][7]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Before performing column chromatography, determine the optimal solvent system using TLC. Spot the crude material on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 4:1, 2:1, 1:1). The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 4:1 hexane:ethyl acetate). Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the prepared column.
-
Elution: Begin eluting the column with the determined solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., from 4:1 to 2:1 hexane:ethyl acetate), can be effective for separating closely related impurities.[5]
-
Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The efficiency of the purification process can be quantified by yield and purity. The following tables provide a template for recording and comparing purification data.
Table 1: Recrystallization Data
| Parameter | Value |
| Initial Mass of Crude Product (g) | |
| Recrystallization Solvent | Ethanol |
| Volume of Solvent (mL) | |
| Mass of Purified Product (g) | |
| Yield (%) | |
| Purity (by HPLC, %) | |
| Melting Point (°C) |
Table 2: Column Chromatography Data
| Parameter | Value |
| Initial Mass of Crude Product (g) | |
| Stationary Phase | Silica Gel |
| Mobile Phase (Initial) | Hexane:Ethyl Acetate (e.g., 4:1) |
| Mobile Phase (Final, if gradient) | Hexane:Ethyl Acetate (e.g., 2:1) |
| Mass of Purified Product (g) | |
| Yield (%) | |
| Purity (by HPLC, %) |
Purity Assessment
The purity of the final product should be confirmed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used for the analysis of this compound.[8]
HPLC Protocol
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid such as phosphoric acid or formic acid for mass spectrometry compatibility.[8]
-
Detection: UV detector at an appropriate wavelength.
-
Quantification: Purity is determined by the area percentage of the main peak.
Spectroscopic Analysis
The identity and purity of the compound can be further confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded and compared with known literature values or predicted spectra to confirm the chemical structure.[1][4]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the functional groups present in this compound, such as the C=O and N-H stretches.[9]
Visualizations
Diagram 1: General Workflow for Purification of this compound
A flowchart illustrating the general steps for the purification and analysis of this compound.
Diagram 2: Logical Relationship of Purification Techniques
References
- 1. preprints.org [preprints.org]
- 2. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idk.org.rs [idk.org.rs]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 7. orgsyn.org [orgsyn.org]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation [scielo.org.mx]
Application Note: HPLC Analysis of 3,4-Dihydro-6-methyl-2-pyridone
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Dihydro-6-methyl-2-pyridone is a heterocyclic organic compound of interest in pharmaceutical research and development due to its presence as a structural motif in various biologically active molecules. Accurate and reliable analytical methods are crucial for its quantification in various matrices during drug discovery, development, and quality control processes. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is suitable for the determination of purity and for quantification in process and research samples.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC grade solvents: Acetonitrile, Methanol, and Water.
-
Reagents: Phosphoric acid (85%), Formic acid (for MS-compatible method).
-
Reference Standard: this compound of known purity.
2. Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of this compound.[1]
Table 1: HPLC Method Parameters
| Parameter | Condition |
| HPLC Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 18 minutes |
For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with 0.1% formic acid in both mobile phases.[1]
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound, dissolve it in the diluent, and dilute as necessary to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
4. System Suitability
Before sample analysis, perform a system suitability test to ensure the performance of the chromatographic system. Inject the 10 µg/mL working standard solution five times and evaluate the following parameters.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Data Presentation
Calibration Curve
A linear calibration curve should be generated by plotting the peak area of this compound against the corresponding concentration of the working standard solutions.
Table 3: Example Calibration Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC analysis protocol.
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway/Logical Relationship Diagram
This diagram illustrates the logical relationship between the analytical parameters and the desired outcome.
Caption: Logical relationship of the HPLC analysis components.
References
Application Notes and Protocols: 3,4-Dihydro-6-methyl-2-pyridone as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydro-6-methyl-2-pyridone and its derivatives, collectively known as 3,4-dihydro-2(1H)-pyridones (3,4-DHPo), are privileged heterocyclic scaffolds of significant interest in organic synthesis and medicinal chemistry.[1][2][3][4] These compounds serve as versatile building blocks for the synthesis of a wide array of more complex molecules and exhibit a broad spectrum of biological activities.[1][3] Their utility is underscored by the existence of drugs like Amrinone and Milrinone, which feature the 2(1H)-pyridone core and are used for treating heart failure due to their cardiotonic activity.[1] The synthetic accessibility and the diverse functionalization potential of the 3,4-DHPo core make it a valuable starting point for the development of novel therapeutics.
Synthetic Utility and Applications
The primary synthetic route to 4-aryl-substituted 6-methyl-3,4-dihydro-2(1H)-pyridones is a multicomponent reaction (MCR), which offers an efficient and atom-economical approach to this scaffold.[1][2] A common MCR involves the condensation of an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate or methyl acetoacetate), Meldrum's acid, and ammonium acetate.[1][2][5] This methodology has been adapted to various reaction conditions, including conventional heating, microwave irradiation, and infrared-assisted synthesis, often in solvent-free or green chemistry conditions.[1][5][6]
This compound derivatives are valuable intermediates for the synthesis of a range of biologically active compounds, including:
-
Selective α1a adrenergic receptor antagonists [1]
-
Rho-kinase inhibitors [1]
-
Precursors to natural products like (±)-Andranginine [1]
-
Fused heterocyclic systems such as 1,5-benzodiazepines with neuroprotective and antioxidant properties [1]
The reactivity of the dihydropyridone ring allows for further transformations, such as dehydrogenation to the corresponding 2-pyridone, thionation of the carbonyl group, and various cyclization reactions to build more complex molecular architectures.[5]
Biological Activities
The 3,4-DHPo scaffold is associated with a diverse range of pharmacological effects, demonstrating its potential in drug discovery.[1][3] Beyond the well-established cardiotonic effects of Amrinone and Milrinone, derivatives of 3,4-dihydro-2(1H)-pyridones have been reported to possess:
Data Presentation
Table 1: Yields of 4-Aryl-5-alkoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridone Synthesis under Various Conditions
| Synthesis Method | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Infrared Irradiation | None | Solvent-free | 50-75 | [6] |
| Conventional Heating | None | Ethanol or Water | 55-75 (Ethanol), 90-96 (Water) | [8] |
| Microwave Irradiation | Alumina/Zn(II) chloride | Solvent-free | 79-88 | [2] |
| Solid-Phase Synthesis | SiO₂-Pr-SO₃H | Solvent-free | 78-93 | [5] |
| Conventional Heating | Various bases (e.g., KOH, Cs₂CO₃) | Acetone, Toluene | 11-61 (KOH), 53-66 (Cs₂CO₃) | [1] |
| Chemoenzymatic Resolution | CAL-B enzyme | TMBE | 30-31 (for (S)-derivative) | [5][8] |
Experimental Protocols
General Protocol for the Four-Component Synthesis of 4-Aryl-5-alkoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones
This protocol is a generalized procedure based on commonly reported multicomponent reactions.[1][2][5]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate or Methyl acetoacetate (1.0 mmol)
-
Meldrum's acid (1.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (5 mL) or solvent-free conditions
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), Meldrum's acid (1.0 mmol), and ammonium acetate (1.2 mmol).
-
If conducting the reaction in a solvent, add ethanol (5 mL). For solvent-free conditions, ensure the reactants are well-mixed.
-
The reaction mixture can be heated under reflux in ethanol or heated neat at a specified temperature (e.g., 80-100 °C) for a period of 2-4 hours. Alternatively, microwave or infrared irradiation can be employed.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, if the reaction was performed in ethanol, cool the mixture to room temperature. The product may precipitate and can be collected by filtration.
-
If the reaction was solvent-free, dissolve the crude product in a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 4-aryl-5-alkoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridone.
Characterization:
The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: General workflow for the synthesis of 3,4-dihydro-2(1H)-pyridones.
References
- 1. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Dihydro-2(1 H)-Pyridones as Building Blocks of Synthetic Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. air.unimi.it [air.unimi.it]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Asymmetric Synthesis of 3,4-Dihydro-2-Pyridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydro-2-pyridone derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their scaffold is present in numerous biologically active molecules and natural products, exhibiting a wide range of therapeutic properties, including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[1] The stereochemistry of these molecules often plays a crucial role in their biological function, making the development of efficient asymmetric synthetic methods a key area of research. This document provides detailed application notes and experimental protocols for various catalytic asymmetric syntheses of 3,4-dihydro-2-pyridone derivatives, targeting researchers and professionals in organic synthesis and drug development.
Synthetic Strategies Overview
The asymmetric synthesis of 3,4-dihydro-2-pyridones can be broadly categorized into several key strategies, each employing different catalytic systems to achieve high enantioselectivity and yields. The most prominent methods include:
-
Organocatalytic Michael Addition/Lactamization Cascades: These reactions often utilize chiral amines or N-heterocyclic carbenes (NHCs) to catalyze the conjugate addition of a pronucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the dihydropyridone ring.
-
Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to construct complex molecules in a single step from three or more starting materials. Asymmetric variants of MCRs for 3,4-dihydropyridone synthesis often employ chiral catalysts to control the stereochemical outcome.[1][2]
-
Metal-Catalyzed Cycloadditions: Transition metal complexes, particularly those of palladium, can catalyze formal [4+2] cycloaddition reactions to construct the 3,4-dihydro-2-pyridone core with high stereocontrol.
Below are detailed protocols and data for representative examples of these synthetic strategies.
Data Presentation: Comparison of Asymmetric Synthetic Methods
The following tables summarize quantitative data from various asymmetric syntheses of 3,4-dihydro-2-pyridone derivatives, allowing for easy comparison of different catalytic systems and reaction conditions.
Table 1: Organocatalytic Asymmetric Synthesis of 3,4-Dihydro-2-Pyridones
| Catalyst/Method | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |
| N-Heterocyclic Carbene (NHC) | Enal | Enamine | 60-quant | 79-96 | [2][3] |
| Nucleophile Catalyzed Cascade | 3,4-difluorocinnamoyl chloride | Enamine | 78 | 92 | [1] |
| Organocatalyst (desymmetrization) | Prochiral anhydride | Methanol | 48 (overall) | >95 | [1] |
Table 2: Multicomponent Reactions for the Synthesis of 3,4-Dihydro-2-Pyridones
| Catalyst | Components | Yield (%) | Diastereoselectivity | Reference |
| ZnBr₂, FeCl₃, AlCl₃, etc. | Benzonitrile, Ethyl bromoacetate, Zinc, Ethyl acrylate | 0-81 | N/A | [2] |
| None (Phosphonate-based 4CR) | Phosphonate, Aldehyde, Nitrile, Isonitrile | 53-88 | cis-diastereomer | [1] |
| SiO₂-Pr-SO₃H | Meldrum's acid, Methyl acetoacetate, Benzaldehyde, Ammonium acetate | 78-93 | N/A | [1] |
Table 3: Metal-Catalyzed Asymmetric Synthesis of 3,4-Dihydroquinolin-2-ones
| Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | dr | ee (%) | Reference |
| Pd-catalyzed [4+2] | 4-Vinyl benzoxazinanone | Carboxylic acid | up to 98 | >99:1 | up to 97 | [4] |
Experimental Protocols
Protocol 1: N-Heterocyclic Carbene (NHC)-Catalyzed Asymmetric Aza-Claisen Reaction
This protocol describes the enantioselective synthesis of (R)-3,4-dihydropyridin-2-ones through an NHC-catalyzed aza-Claisen reaction of an enal and an enamine.[2][3]
Materials:
-
N-mesityl catalyst (NHC precursor)
-
Enal
-
Enamine
-
Oxidant (e.g., quinone)
-
Base (e.g., DBU, NMM, or i-Pr₂NEt)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the NHC precursor (e.g., N-mesityl imidazolium salt, 0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (5 mL) and the base (e.g., DBU, 0.12 mmol, 12 mol%).
-
Stir the mixture at room temperature for 30 minutes to generate the active NHC catalyst.
-
To this solution, add the enamine (1.2 mmol) and the oxidant (1.1 mmol).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add a solution of the enal (1.0 mmol) in the anhydrous solvent (2 mL) over 1 hour using a syringe pump.
-
Stir the reaction mixture at the same temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3,4-dihydro-2-pyridone derivative.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Protocol 2: Organocatalyzed Michael/Proton Transfer/Lactamization Cascade
This protocol details the enantioselective synthesis of a 3,4-dihydro-2-pyridone derivative via a nucleophile-catalyzed cascade reaction.[1]
Materials:
-
Chiral nucleophilic catalyst
-
3,4-Difluorocinnamoyl chloride
-
Enamine
-
LiCl (additive)
-
Nonpolar solvent (e.g., toluene or CH₂Cl₂)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral nucleophilic catalyst (0.05 mmol, 5 mol%) and LiCl (0.1 mmol, 10 mol%).
-
Add the anhydrous nonpolar solvent (5 mL).
-
Add the enamine (1.2 mmol).
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Slowly add a solution of 3,4-difluorocinnamoyl chloride (1.0 mmol) in the anhydrous solvent (2 mL).
-
Stir the reaction at this temperature for the required duration (e.g., 6-12 hours), monitoring by TLC.
-
Once the reaction is complete, warm to room temperature and quench with a saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the layers and extract the aqueous phase with the reaction solvent (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3,4-dihydro-2-pyridone.
-
Analyze the enantiomeric excess by chiral HPLC.
Protocol 3: Palladium-Catalyzed Decarboxylative [4+2]-Cycloaddition
This protocol outlines the asymmetric synthesis of 3,4-dihydroquinolin-2-ones using a palladium-catalyzed decarboxylative [4+2]-cycloaddition.[4]
Materials:
-
Pd₂(dba)₃ (palladium source)
-
P-chiral monophosphorus ligand (e.g., BI-DIME)
-
4-Vinyl benzoxazinanone
-
Carboxylic acid
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., mesitylene)
-
Standard Schlenk techniques and glassware
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and the chiral ligand (0.06 mmol, 6 mol%) to a Schlenk tube.
-
Add the anhydrous solvent (2 mL) and stir at room temperature for 30 minutes.
-
To this catalyst solution, add the 4-vinyl benzoxazinanone (1.0 mmol), the carboxylic acid (1.2 mmol), and the base (2.0 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at the specified temperature (e.g., 80-100 °C) for the required time (typically 24-48 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with an organic solvent (e.g., CH₂Cl₂).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate mixture) to obtain the desired 3,4-dihydroquinolin-2-one.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis and the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Caption: General workflow for the asymmetric synthesis of 3,4-dihydro-2-pyridone derivatives.
Caption: Simplified catalytic cycle for the NHC-catalyzed synthesis of 3,4-dihydro-2-pyridones.
Caption: Logical relationship in a four-component reaction for 3,4-dihydro-2-pyridone synthesis.
References
- 1. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric Synthesis of 3,4-Dihydroquinolin-2-ones via a Stereoselective Palladium-Catalyzed Decarboxylative [4 + 2]-Cycloaddition [organic-chemistry.org]
Solvent-Free Synthesis of Dihydropyridones: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the move towards sustainable and efficient chemical synthesis is paramount. Solvent-free reactions represent a significant step in green chemistry, minimizing waste, reducing costs, and often leading to improved reaction kinetics and yields. This document provides detailed application notes and protocols for the solvent-free synthesis of dihydropyridones, a class of heterocyclic compounds with significant therapeutic potential.
Dihydropyridones are key structural motifs in a variety of biologically active molecules and approved drugs.[1][2] Their synthesis, therefore, is of great interest to the pharmaceutical industry. Traditional methods often rely on volatile and hazardous organic solvents. The protocols outlined below offer robust and environmentally benign alternatives.
I. Introduction to Solvent-Free Synthesis of Dihydropyridones
The elimination of solvents in chemical reactions offers numerous advantages, including reduced environmental impact, lower costs associated with solvent purchase and disposal, and often, enhanced reaction rates due to higher reactant concentrations.[3] For the synthesis of dihydropyridones, the Hantzsch reaction for 1,4-dihydropyridines and the Biginelli reaction for 3,4-dihydropyrimidin-2(1H)-ones are the most well-established and versatile methods adaptable to solvent-free conditions.[4]
These multicomponent reactions (MCRs) involve the one-pot condensation of an aldehyde, a β-ketoester, and a nitrogen source (ammonia or urea/thiourea), offering a high degree of atom economy and molecular diversity.[5][6] The use of catalysts, microwave irradiation, or ultrasound can further enhance the efficiency of these solvent-free syntheses.[1][7][8]
II. Synthesis of 1,4-Dihydropyridines via Hantzsch Reaction
The Hantzsch synthesis is a classic MCR for the preparation of 1,4-dihydropyridine derivatives.[5] Under solvent-free conditions, the reaction is typically carried out by heating a mixture of the reactants, often in the presence of a catalyst.
Reaction Mechanism
The generally accepted mechanism for the Hantzsch 1,4-dihydropyridine synthesis involves the initial formation of two key intermediates: an enamine from the reaction of a β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product) from the reaction of the aldehyde and the other β-ketoester. These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the 1,4-dihydropyridine product.[5][9]
Experimental Protocols
Protocol 1: Catalyst-Free Solvent-Free Synthesis under Thermal Conditions
This protocol describes a simple and environmentally friendly method for the synthesis of 1,4-dihydropyridines without the use of any catalyst.
-
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1.5 mmol)
-
-
Procedure:
-
In a round-bottom flask, combine the aldehyde, ethyl acetoacetate, and ammonium acetate.
-
Heat the reaction mixture with stirring at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the solidified mass and stir for 15-20 minutes.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.[3]
-
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation can significantly accelerate the Hantzsch reaction, leading to shorter reaction times and often higher yields.[7]
-
Materials:
-
Aldehyde (10 mmol)
-
Ethyl acetoacetate (20 mmol)
-
Ammonium acetate (30 mmol)
-
-
Procedure:
-
Combine the aldehyde, ethyl acetoacetate, and ammonium acetate in a microwave-safe vessel.
-
Irradiate the mixture in a domestic microwave oven at a low power setting (e.g., 90W) for 3-5 minutes.
-
Monitor the reaction for completion.
-
After cooling, add crushed ice to the reaction mixture.
-
Filter the solid product, wash with water, and dry.
-
Purify the product by column chromatography on silica gel if necessary.[7]
-
Data Presentation: Synthesis of 1,4-Dihydropyridines
| Entry | Aldehyde | Catalyst | Conditions | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | None | 100 °C | 2-5 h | 85-95 | [10] |
| 2 | 4-Chlorobenzaldehyde | None | 100 °C | 2-5 h | 90 | [10] |
| 3 | Benzaldehyde | None | Microwave (90W) | 3-5 min | 92 | [7] |
| 4 | 4-Nitrobenzaldehyde | None | Microwave (90W) | 3-5 min | 95 | [7] |
| 5 | Benzaldehyde | p-Toluenesulfonic acid | 80 °C | 5-20 min | 90 | [11] |
| 6 | 4-Methoxybenzaldehyde | p-Toluenesulfonic acid | 80 °C | 5-20 min | 96 | [11] |
| 7 | Benzaldehyde | Ultrasound | Room Temp | 2-10 min | 95 | [8] |
| 8 | 4-Methylbenzaldehyde | Ultrasound | Room Temp | 2-10 min | 99 | [8] |
III. Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via Biginelli Reaction
The Biginelli reaction is a multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are structurally related to dihydropyridones and exhibit a wide range of biological activities.[6]
Experimental Protocol: Solvent-Free Synthesis of DHPMs
This protocol outlines a general procedure for the solvent-free synthesis of DHPMs.
-
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., silica chloride, 2.5 mol%)
-
-
Procedure:
-
Mix the aldehyde, ethyl acetoacetate, urea/thiourea, and catalyst in a reaction vessel.
-
Heat the mixture at 80 °C under solvent-free conditions for the appropriate time (typically 1-3 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with cold water to remove excess urea/thiourea and filter.
-
Wash the solid with hot ethyl acetate and dry to obtain the pure product.[2]
-
Data Presentation: Solvent-Free Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones
| Entry | Aldehyde | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Silica chloride | 80 | 3 | 92 | [2] |
| 2 | 4-Chlorobenzaldehyde | Silica chloride | 80 | 3 | 95 | [2] |
| 3 | 4-Nitrobenzaldehyde | Silica chloride | 80 | 3 | 89 | [2] |
| 4 | Benzaldehyde | None | 90 | 1.5 | 85 | [6] |
| 5 | 4-Methoxybenzaldehyde | None | 90 | 1.5 | 90 | [6] |
IV. Experimental Workflow and Logical Relationships
The general workflow for the solvent-free synthesis of dihydropyridones via multicomponent reactions is straightforward and efficient.
V. Other Dihydropyridone Isomers
While the solvent-free synthesis of 1,4-dihydropyridines and 3,4-dihydropyrimidin-2(1H)-ones is well-documented, methods for other isomers are less common. Some reports describe the synthesis of 3,4-dihydro-2(1H)-pyridones under solvent-free conditions, often utilizing multicomponent reactions with different starting materials.[12][13] However, detailed and widely applicable solvent-free protocols for isomers such as 2,3-dihydropyridones are not as readily available in the current literature. Researchers interested in these specific scaffolds may need to adapt existing solution-phase methods to solvent-free conditions, which could be a promising area for further investigation.
VI. Conclusion
The solvent-free synthesis of dihydropyridones offers a green, efficient, and often high-yielding alternative to traditional solvent-based methods. The Hantzsch and Biginelli reactions are particularly well-suited for these conditions, providing access to a wide range of 1,4-dihydropyridines and 3,4-dihydropyrimidin-2(1H)-ones. The protocols and data presented herein provide a solid foundation for researchers to adopt these sustainable practices in their own laboratories for the synthesis of these pharmaceutically important heterocyclic compounds. The exploration of solvent-free methods for other dihydropyridone isomers remains an active and important area of research.
References
- 1. sid.ir [sid.ir]
- 2. Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cem.com [cem.com]
- 4. chemmethod.com [chemmethod.com]
- 5. cjm.ichem.md [cjm.ichem.md]
- 6. cic.azaruniv.ac.ir [cic.azaruniv.ac.ir]
- 7. bioorganica.org.ua [bioorganica.org.ua]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Catalyst-free, one-pot, four-component green synthesis of functionalized 1-(2-fluorophenyl)-1,4-dihydropyridines under ultrasound irradiation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. 2,3-Dihydro-4H-pyran-4-one synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
Application Notes and Protocols for N-Alkylation of 2-Pyridone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the N-alkylation of 2-pyridone, a critical transformation in the synthesis of numerous biologically active compounds and pharmaceutical ingredients. The protocols outlined below cover various methodologies, including conventional, microwave-assisted, and phase-transfer catalyzed approaches, addressing the common challenge of regioselectivity between N- and O-alkylation.
Introduction
The N-alkylation of 2-pyridone is a fundamental reaction in organic synthesis. The 2-pyridone scaffold is present in a wide array of natural products and pharmaceuticals. The direct alkylation of 2-pyridone often presents a challenge in controlling the regioselectivity, as the ambident nucleophilic character of the pyridonate anion can lead to a mixture of N-alkylated and O-alkylated products.[1][2] This document details robust procedures to selectively achieve N-alkylation.
General Considerations
-
Safety: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagents and Solvents: Use reagents and solvents from reputable commercial suppliers without further purification unless otherwise noted.
-
Reaction Monitoring: The progress of the reactions can be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Purification: Column chromatography on silica gel is a common method for purifying the N-alkylated products.
Experimental Protocols
Protocol 1: Conventional N-Alkylation with Alkyl Halides under Basic Conditions
This protocol describes a general procedure for the N-alkylation of 2-pyridone using an alkyl halide and a base in an organic solvent.
Materials:
-
2-Pyridone
-
Alkyl halide (e.g., benzyl bromide, isobutyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
To a solution of 2-pyridone (1.0 equiv) in the chosen solvent, add the base (1.2-1.5 equiv) portion-wise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise to the suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure N-alkyl-2-pyridone.
Protocol 2: Microwave-Assisted One-Pot Synthesis
This method offers a rapid and efficient alternative to conventional heating for the synthesis of N-substituted 2-pyridones.[3]
Materials:
-
2-Pyridone derivative
-
Alkylating agent
-
Base (if required by the specific multi-component reaction)
-
Solvent (e.g., ethanol)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the 2-pyridone, alkylating agent, and any other components of the multicomponent reaction.[3]
-
Add the solvent and seal the vessel.
-
Place the vessel in the microwave reactor and irradiate at a specified power (e.g., 250 W) and temperature for a short duration (e.g., 10 minutes).[3]
-
Monitor the reaction progress by TLC.
-
After completion, cool the vessel to room temperature.
-
If a solid precipitate forms, collect it by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry.
-
If no solid forms, concentrate the reaction mixture and purify the residue by column chromatography.
Protocol 3: N-Alkylation using Tetra-alkyl Ammonium Fluoride
This protocol, adapted from a patented procedure, employs a tetra-alkyl ammonium fluoride as a promoter for the N-alkylation reaction.[4][5]
Materials:
-
2-Hydroxypyridine (2-pyridone)
-
Alkyl halide (e.g., benzyl chloride, isobutyl bromide)
-
Tetrabutylammonium fluoride (TBAF) or Tetraethylammonium fluoride
-
Tetrahydrofuran (THF) or Acetonitrile
-
Ethyl acetate
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-hydroxypyridine (1.0 equiv), the alkyl halide (1.0 equiv), and the tetra-alkyl ammonium fluoride (5.0 equiv) in the chosen solvent (THF or acetonitrile) at room temperature.[4]
-
Stir the reaction mixture at room temperature overnight or reflux for several hours, depending on the reactivity of the alkyl halide.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkyl-2-pyridone.
Data Presentation
The following tables summarize quantitative data for the N-alkylation of 2-pyridone under various conditions.
Table 1: N-Alkylation of 2-Pyridone with Alkyl Halides using Tetra-alkyl Ammonium Fluoride [4][5]
| Entry | 2-Pyridone Derivative | Alkyl Halide | Promoter | Solvent | Conditions | Yield (%) |
| 1 | 2-Hydroxypyridine | Benzyl chloride | Tetrabutylammonium fluoride | THF | Room temp, overnight | 92 |
| 2 | 2-Hydroxypyridine | Benzyl chloride | Tetraethylammonium fluoride | THF | Room temp, overnight | 82 |
| 3 | 2-Hydroxypyridine | Isobutyl bromide | Tetrabutylammonium fluoride | Acetonitrile | Reflux, 5 hours | 82 |
| 4 | 5-Chloro-2-hydroxypyridine | Benzyl chloride | Tetramethylammonium fluoride | THF | Room temp, overnight | - |
Table 2: LiI-Promoted O- to N-Alkyl Migration for the Synthesis of N-Benzyl Pyridones [6]
| Entry | Substrate (2-Alkoxypyridine) | Additive | Temperature (°C) | Time (h) | Yield of N-alkylated product (%) |
| 1 | 2-Benzyloxypyridine | LiI (0.5 equiv) | 100 | 8 | 95 |
| 2 | 2-(2-Naphthyloxy)pyridine | LiI (0.5 equiv) | 100 | 8 | 95 |
| 3 | 2-(4-Methoxybenzyloxy)pyridine | LiI (0.5 equiv) | 100 | 8 | 90 |
| 4 | 2-(4-Chlorobenzyloxy)pyridine | LiI (0.5 equiv) | 100 | 8 | 85 |
Visualizations
The following diagrams illustrate the experimental workflow and the general reaction scheme for the N-alkylation of 2-pyridone.
Caption: General experimental workflow for the N-alkylation of 2-pyridone.
Caption: Reaction scheme for the N-alkylation of 2-pyridone showing the formation of N- and O-alkylated products.
References
- 1. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. mdpi.com [mdpi.com]
- 4. CN101654432A - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 5. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dihydro-6-methyl-2-pyridone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-Dihydro-6-methyl-2-pyridone and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low to No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors related to reactants, reaction conditions, and catalyst activity.
-
Reactant Quality: Ensure the purity of your starting materials, particularly the aldehyde, β-ketoester (e.g., ethyl acetoacetate), and the nitrogen source (e.g., ammonium acetate). Impurities can lead to side reactions or inhibit the catalyst.
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the yield. While ethanol is commonly used, switching to water has been shown to dramatically increase yields in some multicomponent reactions, from 55-75% in ethanol to 90-96% in water.[1] Toluene is another alternative that has been used.[1] Solvent-free conditions, particularly with infrared irradiation, have also proven effective, yielding products in the 50-75% range.[2]
-
Temperature: The reaction may require heating (reflux) to proceed at an optimal rate.[1] However, excessively high temperatures can lead to decomposition. If using conventional heating, ensure a consistent and appropriate temperature is maintained.
-
Reaction Time: Reaction times can vary significantly depending on the chosen methodology. Conventional heating methods may require several hours.[3] Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and to avoid product degradation from prolonged heating.
-
-
Catalyst: The choice and amount of catalyst are critical.
-
Catalyst Type: A variety of catalysts can be employed, from basic catalysts like potassium hydroxide (KOH) and cesium carbonate (Cs2CO3) to acidic catalysts like SiO2-Pr-SO3H.[1] The optimal catalyst will depend on the specific substrates and reaction conditions.
-
Catalyst Activity: Ensure the catalyst is active and has not degraded. For solid-supported catalysts, proper preparation and handling are essential.
-
-
Alternative Energy Sources: Consider using alternative energy sources to improve yield and reduce reaction time.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to be effective, sometimes reducing reaction times to a few minutes.[3]
-
Infrared Irradiation: This method has been successfully used for the synthesis of dihydropyridones under solvent-free conditions.[2]
-
Mechanochemical Synthesis (Ball Milling): This solvent-free technique can also be employed, with yields being dependent on factors like milling time.[3] For instance, in one study, the yield increased from 2.5% after 15 minutes to 56% after 4 hours of milling.[3]
-
-
Issue 2: Formation of Multiple Side Products
-
Question: My final product mixture is complex, showing multiple spots on the TLC plate. How can I improve the selectivity of the reaction?
-
Answer: The formation of multiple side products is often a result of competing reaction pathways or the degradation of the desired product.
-
Reaction Mechanism: The synthesis typically proceeds through a Hantzsch-like pathway, involving a Knoevenagel condensation and a Michael addition.[1] Sub-optimal conditions can favor the formation of intermediates or alternative products.
-
Control of Reaction Parameters:
-
Temperature: As mentioned, excessive heat can cause decomposition. Try running the reaction at a lower temperature for a longer period.
-
Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant may lead to the formation of side products.
-
-
Purification: If side product formation is unavoidable, effective purification is key. Column chromatography is a common method for isolating the desired dihydropyridone.[2] The choice of eluent system (e.g., n-hexane:ethyl acetate) should be optimized based on TLC analysis.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and versatile method is a one-pot, multicomponent reaction (MCR). This typically involves the condensation of an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen source, often ammonium acetate.[1] Another key reagent in many reported syntheses of related structures is Meldrum's acid.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most straightforward method for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. An appropriate eluent system, such as a mixture of n-hexane and ethyl acetate, should be used to achieve good separation.[2]
Q3: What are some alternative, "greener" synthesis methods?
A3: Several environmentally friendly approaches have been developed:
-
Solvent-free reactions: Using infrared irradiation or mechanochemical ball milling can eliminate the need for solvents.[2][3]
-
Water as a solvent: As noted earlier, using water instead of organic solvents can be a greener alternative that may also improve yields.[1]
-
Use of efficient catalysts: Employing highly efficient and recyclable catalysts can reduce waste and improve the overall environmental impact of the synthesis.
Data on Yield Improvement
The following table summarizes quantitative data from various studies, illustrating how different reaction parameters can influence the yield of dihydropyridone synthesis.
| Synthesis Method | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Conventional Heating | Pyridine | Ethanol | Reflux | Reflux | 54-68 | [1][4] |
| Conventional Heating | Ammonium Carbonate | Water | - | - | 90-96 | [1] |
| Conventional Heating | Ammonium Carbonate | Ethanol | - | - | 55-75 | [1] |
| Infrared Irradiation | - | Solvent-free | 3 hours | - | 50-75 | [2] |
| Mechanochemical | KOH | Ethanol (viscous control) | 15 minutes | Room Temp. | 2.5 | [3] |
| Mechanochemical | KOH | Ethanol (viscous control) | 4 hours | Room Temp. | 56 | [3] |
| Solvent-free | SiO2-Pr-SO3H | Solvent-free | - | - | High | [1] |
Experimental Protocols
Protocol 1: General Multicomponent Synthesis under Reflux
This protocol is a generalized procedure based on common literature methods.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), cyanoacetamide (1 mmol), and ammonium acetate (1.2 mmol).
-
Solvent and Catalyst Addition: Add ethanol (10 mL) as the solvent and a catalytic amount of pyridine (e.g., 0.1 mmol).
-
Reaction: Heat the mixture to reflux and maintain for the required time (typically monitored by TLC, can be several hours).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Infrared-Assisted Solvent-Free Synthesis
This protocol is adapted from a reported green chemistry approach.[2]
-
Reactant Mixture: In a suitable vessel, mix the aromatic aldehyde (1 mmol), Meldrum's acid (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol).
-
IR Irradiation: Expose the mixture to infrared irradiation for approximately 3 hours. The reaction progress should be monitored by TLC.
-
Purification: After the reaction, the crude product is purified by preparative chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate).[2]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low product yield.
References
Technical Support Center: Synthesis of 3,4-Dihydro-6-methyl-2-pyridone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dihydro-6-methyl-2-pyridone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and efficient method for synthesizing this compound is a multicomponent reaction (MCR), often referred to as a Hantzsch-like synthesis. This reaction typically involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a nitrogen source like ammonium acetate. The reaction proceeds through a series of steps including a Knoevenagel condensation and a Michael addition, followed by cyclization and dehydration to form the dihydropyridone ring.
Q2: What are the most common side products I might encounter in this synthesis?
Several side products can form depending on the reaction conditions. The most frequently observed impurities include:
-
Oxidized Pyridone: The dihydropyridone product can be oxidized to the corresponding aromatic pyridone. This is often observed when the reaction is exposed to air for extended periods, especially at elevated temperatures.
-
Uncyclized Intermediates: Incomplete cyclization can lead to the presence of open-chain intermediates. These can result from an incomplete Michael addition or a failure of the final ring-closing step.
-
Knoevenagel Adduct: The initial product of the Knoevenagel condensation between the aldehyde and the β-ketoester may be present if it fails to react further.
-
Self-Condensation Products: The starting materials, particularly the aldehyde and β-ketoester, can undergo self-condensation under certain conditions, leading to a variety of byproducts.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials, intermediates, and the final product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[1]
Q4: What are the recommended purification methods for this compound?
The primary methods for purifying the final product are:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is often effective in removing most impurities.
-
Column Chromatography: For oily products or to separate closely related impurities, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexane is a common eluent system.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst or Reagents | Ensure the catalyst (e.g., ammonium acetate) is fresh and has been stored correctly. Verify the purity and reactivity of the starting aldehyde and β-ketoester. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some multicomponent reactions require heating to proceed at a reasonable rate, while excessive heat can lead to decomposition and side product formation. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction outcome. While some syntheses are performed solvent-free, others benefit from solvents like ethanol, acetic acid, or water.[2][3] Experiment with different solvents to find the optimal conditions for your specific substrates. |
| Incorrect Stoichiometry | Ensure the molar ratios of the reactants are correct. A slight excess of the nitrogen source is sometimes used to drive the reaction to completion. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Observation | Potential Side Product | Suggested Action |
| Aromatic protons observed in ¹H NMR (δ > 7.0 ppm) that do not correspond to the starting material. | Oxidized Pyridone | Minimize exposure of the reaction mixture to air, especially at high temperatures. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Complex mixture of spots on TLC, with some having similar Rf values to the starting materials. | Uncyclized Intermediates / Self-Condensation Products | Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. If the issue persists, consider a stepwise approach where the Knoevenagel adduct is formed first and then reacted with the enamine precursor. |
| Product appears as a dark oil or tar. | Polymerization or Decomposition | Lower the reaction temperature. Ensure that the reagents are added in a controlled manner to avoid localized overheating. |
Experimental Protocols
Key Experiment: One-Pot Synthesis of 4-Aryl-5-alkoxycarbonyl-6-methyl-3,4-dihydropyridones
This protocol is a general method that can be adapted for the synthesis of this compound by selecting the appropriate starting materials.
Materials:
-
Aromatic aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Meldrum's acid (1 mmol)
-
Ammonium acetate (1.2 mmol)
-
Solvent (e.g., ethanol or acetic acid) or solvent-free conditions
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, β-ketoester, Meldrum's acid, and ammonium acetate.
-
If using a solvent, add it to the flask.
-
The reaction mixture can be stirred at room temperature or heated under reflux, depending on the specific substrates and desired reaction rate.[3] Some reactions are also performed under solvent-free conditions with infrared irradiation.[4]
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Analytical Protocol: HPLC Analysis of this compound
Column: Newcrom R1 reverse-phase column.[1]
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid.[1]
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
Procedure:
-
Prepare a standard solution of pure this compound of known concentration.
-
Dissolve the crude reaction mixture in the mobile phase.
-
Inject the sample and the standard into the HPLC system.
-
Analyze the resulting chromatogram to determine the purity of the product and identify any impurities by comparing retention times with the standard.
Visualizations
Reaction Pathway for this compound Synthesis
Caption: General reaction pathway for the synthesis of this compound.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Optimization of Multicomponent Reactions for Dihydropyridone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the multicomponent synthesis of dihydropyridones.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing a multicomponent reaction for dihydropyridone synthesis?
A1: The successful optimization of a multicomponent reaction (MCR) for dihydropyridone synthesis is influenced by several critical factors. These include the choice of catalyst, the reaction solvent, the reaction temperature, and the nature of the substituents on the starting materials. The interplay of these variables can significantly impact reaction time, yield, and purity of the final dihydropyridone product.[1][2]
Q2: How does the choice of catalyst affect the reaction outcome?
A2: Catalysts play a crucial role in MCRs by activating substrates and facilitating bond formation. A wide range of catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been employed in dihydropyridone synthesis.[3] The selection of an appropriate catalyst can lead to shorter reaction times, higher yields, and improved selectivity.[2][3] For instance, the use of a recyclable heterogeneous catalyst can also contribute to a more environmentally friendly and cost-effective process.[3]
Q3: What is the role of the solvent in these reactions?
A3: The solvent can significantly influence the solubility of reactants, the reaction rate, and in some cases, the product selectivity.[4] Both conventional organic solvents and greener alternatives like water, ethanol, or even solvent-free conditions have been successfully used.[1][3][4] The optimal solvent often depends on the specific substrates and catalyst being used.[4]
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions. In the context of dihydropyridone synthesis, microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[5]
Q5: How do the electronic properties of the substituents on the starting materials affect the reaction?
A5: The electronic nature of the substituents on the aromatic aldehydes and other reactants can have a notable impact on the reaction. Aldehydes bearing electron-donating groups may react differently compared to those with electron-withdrawing groups, affecting both the reaction rate and the final yield.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive or inappropriate catalyst.- Sub-optimal reaction temperature.- Poor solubility of reactants.- Incorrect stoichiometry of reactants. | - Catalyst Screening: Test a variety of catalysts, including Lewis acids (e.g., Ceric Ammonium Nitrate), Brønsted acids, or heterogeneous catalysts.[1]- Temperature Optimization: Gradually increase the reaction temperature. For instance, some reactions show improved yields when moving from room temperature to 110°C.[4]- Solvent Selection: Experiment with different solvents to ensure all reactants are adequately dissolved. Glycerol has been shown to be an effective green solvent.[4]- Check Stoichiometry: Ensure the molar ratios of the reactants are correct as per the established protocol. |
| Slow Reaction Rate | - Insufficient catalyst activity.- Low reaction temperature.- Inefficient mixing. | - Increase Catalyst Loading: A modest increase in the catalyst amount can sometimes accelerate the reaction.- Elevate Temperature: Increase the reaction temperature in a controlled manner.- Microwave Irradiation: If available, utilize a microwave reactor to potentially shorten the reaction time significantly.[5]- Improve Stirring: Ensure vigorous and efficient stirring of the reaction mixture. |
| Formation of Side Products/Impurities | - Reaction temperature is too high.- Catalyst is not selective.- Prolonged reaction time. | - Lower Reaction Temperature: High temperatures can sometimes lead to decomposition or side reactions.- Alternative Catalyst: A different catalyst may offer higher selectivity for the desired dihydropyridone product.- Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction and stop it once the starting material is consumed to avoid the formation of degradation products.[1][4] |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the reaction solvent.- Presence of closely related impurities. | - Solvent Extraction: Choose an appropriate solvent system for extraction to isolate the product.- Recrystallization: Purify the crude product by recrystallization from a suitable solvent like ethanol.[4]- Column Chromatography: If recrystallization is ineffective, purification by column chromatography may be necessary. |
Data Presentation
Table 1: Effect of Solvent on the Yield of a Dihydropyridone Derivative [4]
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | Methanol | 120 | 60 |
| 2 | Ethanol | 120 | 65 |
| 3 | Acetonitrile | 120 | 70 |
| 4 | Glycerol | 45 | 92 |
| 5 | Toluene | 180 | 40 |
| 6 | Chloroform | 180 | 45 |
Reaction Conditions: Condensation of dimedone, benzaldehyde, malononitrile, and ammonium acetate.
Table 2: Effect of Temperature on the Synthesis of a Dihydropyridone Derivative in Glycerol [4]
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Room Temp. | 180 | 30 |
| 2 | 60 | 120 | 60 |
| 3 | 80 | 90 | 75 |
| 4 | 100 | 60 | 85 |
| 5 | 110 | 45 | 92 |
| 6 | 120 | 45 | 92 |
Reaction Conditions: Condensation of dimedone, benzaldehyde, malononitrile, and ammonium acetate in glycerol.
Experimental Protocols
General Procedure for the Synthesis of Fused 1,4-Dihydropyridines [4]
-
In a conical flask, take the aldehyde (0.01 mol), dimedone (0.01 mol), malononitrile (0.01 mol), ammonium acetate (0.02 mol), and glycerol (10 ml).
-
Heat the reaction mixture at 110-120°C for the time stipulated (monitoring by TLC is recommended).
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Add 50 ml of ice-cold water to the mixture, which should cause a solid to separate out.
-
Filter the solid product and dry it.
-
Recrystallize the crude product from ethanol to afford the purified dihydropyridone derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., IR, NMR, Mass Spectrometry).[4]
Visualizations
Caption: Experimental workflow for the optimization of dihydropyridone synthesis.
Caption: Troubleshooting decision tree for dihydropyridone synthesis.
References
- 1. ijcrt.org [ijcrt.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 4. article.sapub.org [article.sapub.org]
- 5. A Facile and Catalyst-Free Microwave-Promoted Multicomponent Reaction for the Synthesis of Functionalised 1,4-Dihydropyridines With Superb Selectivity and Yields - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyridone Derivatives
Welcome to the technical support center for the synthesis of pyridone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: My pyridone synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue in organic synthesis.[1] Several factors could be contributing to this problem in the context of pyridone synthesis:
-
Suboptimal Reaction Conditions: Many traditional pyridone syntheses, like the Bohlmann-Rahtz reaction, require high temperatures for the cyclodehydration step.[2] Inadequate heating or incorrect reaction times can lead to incomplete conversion.
-
Moisture and Air Sensitivity: Certain reagents and intermediates can be sensitive to moisture and atmospheric oxygen. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if necessary.[1]
-
Side Reactions and Byproduct Formation: The complexity of condensation reactions can lead to the formation of unwanted side products, consuming your starting materials and reducing the yield of the desired pyridone.
-
Inefficient Purification: Significant loss of product can occur during workup and purification steps, especially with techniques like column chromatography.[1]
-
Catalyst Inefficiency or Deactivation: In catalytic reactions, the catalyst may not be active enough or could be deactivating over the course of the reaction.
Troubleshooting Tips:
-
Optimize Reaction Temperature and Time: Systematically vary the temperature and reaction time to find the optimal conditions for your specific substrates.
-
Use Anhydrous Solvents and Inert Atmosphere: Dry your solvents using appropriate methods and maintain an inert atmosphere throughout the reaction.
-
Modify the Synthetic Route: Consider milder, one-pot procedures that can minimize side reactions and simplify the process. For instance, modifications to the Bohlmann-Rahtz synthesis using acid catalysis can allow for lower reaction temperatures.[2]
-
Purification Strategy: Sometimes, accepting a moderate yield with a simpler purification method is more efficient than striving for a high yield that requires complex and loss-prone purification.[3]
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products in my pyridone synthesis?
A2: The nature of side products heavily depends on the synthetic route employed.
-
In Guareschi-Thorpe Condensation: Incomplete cyclization can lead to various linear intermediates. Self-condensation of the starting materials (e.g., cyanoacetic ester or the 1,3-dicarbonyl compound) can also occur. The alcohol corresponding to the ester used can sometimes be detected as a byproduct.[4]
-
In Bohlmann-Rahtz Synthesis: The primary side products are often incompletely cyclized aminodiene intermediates.[2] E/Z isomerization is a crucial step, and if it's not efficient, it can lead to a mixture of isomers that may not all cyclize.[2]
-
General Side Reactions: Tautomerism between the pyridone and hydroxypyridine forms can sometimes lead to different reaction pathways and a mixture of products.[5] In reactions involving pyridine itself, burning can lead to toxic byproducts like bipyridines and nitrogen oxides.[6]
Troubleshooting Tips:
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress and identify the formation of side products early on.
-
Control Stoichiometry: Ensure precise stoichiometry of your reactants to minimize self-condensation or other side reactions.
-
Optimize Catalyst and Conditions: The choice of catalyst and reaction conditions can significantly influence the product distribution. For example, in the Bohlmann-Rahtz synthesis, Lewis acids can promote the desired cyclization.[7]
Q3: Purification of my pyridone derivative by column chromatography is proving difficult. What can I do?
A3: Purification challenges are common, especially with polar compounds like pyridones.
-
Streaking on the Column: Pyridine-containing compounds can interact strongly with the acidic silica gel, leading to streaking and poor separation.
-
Poor Solubility: Some pyridone derivatives may have poor solubility in common chromatography solvents.
-
Product Loss: Significant amounts of the product can be lost on the column, contributing to low isolated yields.
Troubleshooting Tips:
-
Deactivate Silica Gel: To reduce streaking, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%).[8]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.
-
Gradient Elution: For difficult separations, using a gradient elution (gradually increasing the polarity of the solvent system) can improve resolution.[8]
-
Alternative Purification Methods: If column chromatography is consistently problematic, explore other purification techniques like recrystallization, preparative HPLC, or acid-base extraction if your compound has suitable functional groups.
-
Filter through a Silica Plug: For removing baseline impurities from a relatively clean reaction, a quick filtration through a short plug of silica can be an effective and less time-consuming alternative to a full column.[8]
Q4: My catalytic reaction for pyridone synthesis stops before completion. Could my catalyst be deactivating?
A4: Yes, catalyst deactivation is a known issue in some pyridone syntheses.
-
Mechanism of Deactivation: The specific mechanism depends on the catalyst and reaction conditions. For example, in pyridine(diimine) iron-catalyzed C(sp2)–H borylation, the formation of an inactive "flyover-dimer" complex has been identified as a deactivation pathway.[9] In pyridine chlorination, coking (the deposition of carbonaceous material) on the catalyst surface can cause deactivation.[10][11]
-
Identifying Deactivation: A plateau in the reaction conversion over time, despite the presence of starting materials, is a strong indicator of catalyst deactivation.
Troubleshooting Tips:
-
Understand the Deactivation Pathway: If possible, consult the literature to understand the specific deactivation mechanism for your catalytic system. This can provide clues for mitigation.
-
Modify Catalyst Loading: Increasing the catalyst loading might help to drive the reaction to completion, although this is not always the most elegant or cost-effective solution.
-
Optimize Reaction Conditions: Temperature, solvent, and the presence of additives can all influence catalyst stability and longevity.
-
Catalyst Regeneration: In some cases, it may be possible to regenerate the deactivated catalyst, particularly in industrial settings.
Quantitative Data Summary
Table 1: Effect of Lewis Acid Catalysis on the Yield of Bohlmann-Rahtz Pyridine Synthesis.
| Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| None | Toluene | Reflux | Low/No Reaction | [2] |
| Ytterbium triflate (20) | Toluene | Reflux | up to 94 | [7] |
| Zinc bromide (15) | Toluene | Reflux | up to 94 | [7] |
| Acetic Acid | Toluene | Reflux | Good to Excellent | [2] |
| Amberlyst 15 | Toluene | Reflux | Good | [12] |
Table 2: Comparison of Yields for Guareschi-Thorpe Synthesis under Different Conditions.
| Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonium Acetate | H2O:HOAc | Reflux | 24 | Mixture of products | [13] |
| Ammonium Carbonate | H2O | 80 | 1 | 95 | [13] |
| Ammonium Carbonate | EtOH | 80 | 1 | 80 | [13] |
| Piperidine | Ethanol | Reflux | 4 | 61-79 | [14] |
Experimental Protocols
Detailed Methodology for Guareschi-Thorpe Condensation
This protocol is an example of an improved, environmentally friendly Guareschi-Thorpe synthesis.[13][15]
Materials:
-
Ethyl cyanoacetate (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (2 mmol).
-
Add 2 mL of water to the flask.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the aqueous solution. Collect the solid product by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the desired 2,6-dihydroxy-3-cyano-4-methylpyridine.
Detailed Methodology for Lewis Acid-Catalyzed Bohlmann-Rahtz Synthesis
This protocol describes a one-pot synthesis of a substituted pyridine using a Lewis acid catalyst.[7]
Materials:
-
Ethyl β-aminocrotonate (1 mmol)
-
1-Phenyl-2-propyn-1-one (1 mmol)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)3) (0.2 mmol)
-
Toluene (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyl β-aminocrotonate (1 mmol), 1-phenyl-2-propyn-1-one (1 mmol), and Ytterbium(III) trifluoromethanesulfonate (0.2 mmol).
-
Add 5 mL of anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyridine.
Visualizations
Signaling Pathway Inhibition by Pyridone Derivatives
Pyridone derivatives are known to inhibit various kinase signaling pathways that are often dysregulated in diseases like cancer.[16][17] The diagram below illustrates a simplified representation of how a pyridone-based inhibitor can block the JNK (c-Jun N-terminal Kinase) signaling pathway, which is involved in inflammation and apoptosis.[9]
Caption: Inhibition of the JNK signaling pathway by a pyridone derivative.
Experimental Workflow: Troubleshooting Low Yield
This workflow outlines a logical approach to troubleshooting low yields in pyridone synthesis.
Caption: A logical workflow for troubleshooting low yields in synthesis.
References
- 1. reddit.com [reddit.com]
- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Purification [chem.rochester.edu]
- 9. rjptonline.org [rjptonline.org]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. sciforum.net [sciforum.net]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
Technical Support Center: Purification of 3,4-Dihydro-6-methyl-2-pyridone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 3,4-Dihydro-6-methyl-2-pyridone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude this compound product is an oil and will not solidify. How can I induce crystallization?
A1: Oily products are common and can be due to residual solvent or the presence of impurities that lower the melting point. Here are a few troubleshooting steps:
-
Trituration: Try adding a non-polar solvent in which the desired product is insoluble, such as n-hexane or diethyl ether.[1][2] Stir the mixture vigorously. This can help to wash away soluble impurities and induce the crystallization of your product.
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can sometimes help remove stubborn residual solvents.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single crystal (a "seed") to the oil to initiate crystallization.
-
Cooling: Slowly cool the oil in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes provide a surface for crystals to form.
Q2: I am seeing multiple spots on the Thin Layer Chromatography (TLC) of my crude product. What are the likely impurities?
A2: The synthesis of this compound often involves a multi-component reaction (a variation of the Hantzsch synthesis), which can lead to several byproducts.[3][4][5] Common impurities may include:
-
Unreacted Starting Materials: Such as the aldehyde, β-keto ester (e.g., ethyl acetoacetate), and the nitrogen source (e.g., ammonium acetate).[4][5]
-
Intermediates: Incomplete cyclization can leave intermediates such as enamines or the product of Knoevenagel condensation.[5]
-
Side Products: Symmetrical 1,4-dihydropyridines can form as impurities if the synthesis is not optimized.[3] Oxidation of the dihydropyridine ring can also lead to the corresponding pyridine derivative.[4]
Q3: What is a good solvent system for the recrystallization of this compound?
A3: The choice of solvent will depend on the impurities present. Based on literature for similar compounds, here are some recommended solvent systems to try:
-
Ethanol or Ethanol/Water: A mixture of ethanol and water is often effective for recrystallizing pyridone derivatives.[1][6] Dissolve the crude product in a minimum amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly.
-
Isopropanol: Can be a good alternative to ethanol.
-
Ethyl Acetate/Hexane: For less polar impurities, dissolving the product in a minimum of hot ethyl acetate and then adding hexane as an anti-solvent upon cooling can be effective.
Q4: My compound is not pure enough after recrystallization. What are my options for further purification?
A4: If recrystallization does not yield a product of sufficient purity, column chromatography is the recommended next step.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient of n-hexane and ethyl acetate is a good starting point. Based on literature for related compounds, ratios from 80:20 to 60:40 (n-hexane:ethyl acetate) have been used.[7] You should optimize the solvent system using TLC first to achieve good separation (Rf of your product around 0.3-0.4).
Q5: How can I assess the purity of my final this compound product?
A5: A combination of techniques is recommended for accurate purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a phosphoric acid or formic acid modifier is suitable for this compound.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify any impurities with distinct signals.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Broad melting ranges suggest the presence of impurities.
Q6: My this compound sample is degrading over time. What are the stability issues and how can I store it properly?
A6: Dihydropyridine derivatives can be sensitive to light and oxidation.[9] The main degradation product is often the corresponding aromatized pyridine.[10]
-
Storage Conditions: Store the purified compound in a tightly sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, keeping it in a freezer at -20°C is recommended.
-
pH Sensitivity: The stability of related compounds can be pH-dependent. It is best to store the compound in its solid, neutral form.
Data Presentation
Table 1: Recommended Solvent Systems for Purification and Analysis
| Technique | Stationary Phase | Recommended Mobile Phase / Solvent System | Typical Ratios (v/v) | Reference |
| TLC | Silica Gel | n-Hexane : Ethyl Acetate | 80:20 to 60:40 | [7] |
| Column Chromatography | Silica Gel | n-Hexane : Ethyl Acetate (gradient or isocratic) | Start with 90:10, increase polarity as needed | [2] |
| Recrystallization | - | Ethanol / Water | As required | [1][6] |
| HPLC | C18 (Reverse Phase) | Acetonitrile : Water (+ Phosphoric Acid) | Isocratic or gradient | [8] |
Table 2: Typical Yield and Purity Data for Purified this compound
| Purification Method | Typical Yield Range (%) | Typical Purity Range (%) | Notes |
| Recrystallization | 60 - 85 | > 95 | Yield is highly dependent on the initial purity of the crude product. |
| Column Chromatography | 50 - 80 | > 98 | Yield can be lower due to product loss on the column. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Addition of Anti-solvent: To the hot ethanolic solution, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point).
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with varying ratios of n-hexane and ethyl acetate. Aim for an Rf value of 0.3-0.4 for the desired product.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended to avoid air bubbles).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a less polar mixture (e.g., 95:5 n-hexane:ethyl acetate) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Logical relationships between common purification problems and their solutions.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. preprints.org [preprints.org]
- 7. Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions [mdpi.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
avoiding decarboxylation in pyridone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid unwanted decarboxylation during pyridone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a problem in pyridone synthesis?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). In the synthesis of pyridone-carboxylic acids, this is often an undesirable side reaction as it removes a key functional group, leading to the formation of an incorrect product and reducing the overall yield of the desired compound.
Q2: Which pyridone synthesis methods are prone to unwanted decarboxylation?
Several popular pyridone synthesis methods can be susceptible to premature or unwanted decarboxylation, particularly those requiring high temperatures. For instance, the Gould-Jacobs reaction, used for preparing 4-hydroxyquinolines (which can tautomerize to 4-pyridones), often involves a heat-induced decarboxylation step.[1][2] Similarly, the Bohlmann-Rahtz synthesis may require high temperatures for the cyclodehydration step, which can also lead to the loss of a carboxyl group if one is present on the starting materials.[3][4][5]
Q3: What are the primary factors that induce decarboxylation in pyridone synthesis?
The main drivers of decarboxylation are heat, the presence of acids or bases, and the specific solvent used. High reaction temperatures are a common cause of accidental decarboxylation.[4][5][6] The presence of certain reagents, such as potassium carbonate in toluene, can be explicitly used to induce decarboxylation of 2-pyridone-3-carboxylic acids.[7][8]
Q4: Are there specific reaction conditions I should avoid to prevent decarboxylation?
To prevent unwanted decarboxylation, it is generally advisable to avoid prolonged heating at high temperatures. If a specific synthesis protocol, like the Gould-Jacobs reaction, includes a heating step for decarboxylation, this step should be carefully controlled or omitted if the carboxylic acid functionality needs to be retained.[1][2] Additionally, be mindful of the basicity and nucleophilicity of your reagents, as these can facilitate decarboxylation.
Troubleshooting Guide
Issue: My pyridone-carboxylic acid is decarboxylating during synthesis.
This guide will walk you through potential causes and solutions to minimize or eliminate unwanted decarboxylation.
Step 1: Analyze Your Reaction Conditions
The first step in troubleshooting is to carefully examine your experimental setup. High temperatures are a frequent cause of decarboxylation.
-
Action: Review your reaction temperature. If possible, attempt the reaction at a lower temperature. It has been noted that in some cases, increasing the temperature can lead to a higher yield of the decarboxylated product.[6]
-
Action: Consider alternative heating methods. Microwave-assisted synthesis, for example, can sometimes offer better control over heating and shorter reaction times, potentially reducing the likelihood of side reactions like decarboxylation.[9]
Step 2: Evaluate Your Reagents and Solvents
The chemical environment of your reaction plays a crucial role.
-
Action: If your protocol uses a strong base, consider switching to a milder one. For example, if you are using potassium carbonate, which is known to promote decarboxylation in some contexts, you might explore weaker bases.[7][8]
-
Action: The choice of solvent can also be a factor. Some solvents may facilitate decarboxylation more readily than others, especially at elevated temperatures. Experiment with alternative solvents that have been shown to be effective for your specific type of pyridone synthesis.
Step 3: Modify Your Synthetic Strategy
If adjusting the reaction conditions is not sufficient, you may need to alter your overall synthetic approach.
-
Action: For reactions like the Bohlmann-Rahtz synthesis, which can require high temperatures for cyclodehydration, look for modern modifications of the procedure. Some newer methods utilize catalysts to achieve cyclization under milder conditions, thereby avoiding the high heat that can cause decarboxylation.[4][5]
-
Action: Protect the carboxylic acid group. If the carboxylic acid is not directly involved in the ring-forming reaction, you can protect it as an ester. The ester group is generally more stable to heat and can be hydrolyzed back to the carboxylic acid in a separate step after the pyridone ring has been formed.
Quantitative Data Summary
The following table summarizes conditions known to promote decarboxylation in the context of pyridone and quinoline synthesis. This data can help you identify conditions to avoid when retention of the carboxylic acid group is desired.
| Reaction Type | Reagent/Condition | Observation | Reference |
| Gould-Jacobs Reaction | Application of heat | Induces decarboxylation to form 4-hydroxyquinoline. | [1] |
| Gould-Jacobs Reaction | Increased temperature and reaction time | Can lead to a decrease in the isolated yield of the desired product due to side reactions including decarboxylation. | [6] |
| 2-Pyridone-3-carboxylic Acid Synthesis | Potassium carbonate in toluene | Used specifically to perform a decarboxylation reaction. | [7][8] |
Experimental Protocols
Protocol 1: Deliberate Decarboxylation of 2-Pyridone-3-carboxylic Acid
This protocol is for intentionally causing decarboxylation and is provided as an example of conditions to avoid if you wish to retain the carboxylic acid group.
-
Reactants: 2-pyridone-3-carboxylic acid, potassium carbonate, toluene.
-
Procedure: A mixture of the 2-pyridone-3-carboxylic acid and potassium carbonate in toluene is heated. The reaction progress is monitored until the starting material is consumed.
-
Outcome: The product is the corresponding 2-pyridone, with the carboxylic acid group removed.[7][8]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unwanted decarboxylation in pyridone synthesis.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ablelab.eu [ablelab.eu]
- 7. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3,4-Dihydro-6-methyl-2-pyridone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3,4-Dihydro-6-methyl-2-pyridone. Our aim is to address common challenges encountered during laboratory-scale experiments and scale-up efforts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Reaction Yield
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent can significantly impact the yield. While ethanol is commonly used, studies have shown that switching to water can lead to a significant improvement in yield, with some reports indicating an increase from 55-75% in ethanol to 90-96% in water.[1] Acetic acid has also been used to replace ethanol, resulting in moderate to high yields.[1]
-
Catalyst: The type and amount of catalyst are crucial. For multicomponent reactions (MCRs), ammonium acetate is frequently used.[1][2] The use of a solid acid catalyst like SiO2-Pr-SO3H under solvent-free conditions has been reported to give high yields (78-93%).[1][2] For mechanochemical synthesis, potassium hydroxide (KOH) is a common catalyst.[3][4]
-
Temperature and Reaction Time: Ensure optimal reaction temperature and time. Conventional methods may require several hours of reflux.[1] Non-conventional methods like microwave or infrared irradiation can drastically reduce reaction times to minutes and often lead to higher yields.[1][5] For instance, microwave-assisted oxidation of 4H-pyrans to 3,4-dihydro-2(1H)-pyridones showed a yield of 86% in 5-7 minutes, compared to 8% at room temperature over 7 hours.[1]
-
Reactant Ratio: The stoichiometry of your reactants is critical. For mechanochemical synthesis using cyanoacetamide and an acetoacetic ester, an optimal molar ratio of reactants is important, with a suggested ratio of cyanoacetamide to potassium hydroxide not exceeding 1.25:1 to avoid a decrease in yield.[3]
-
-
Reaction Type:
-
Multicomponent Reactions (MCRs): These are a common and efficient way to synthesize dihydropyridones.[1][6] A four-component reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), Meldrum's acid, and ammonium acetate is a widely used method.[1][6]
-
Mechanochemical Synthesis: This solvent-free or low-solvent method can be an effective alternative. The milling time is a dominant parameter affecting the yield, with longer times generally leading to higher yields up to a certain point.[3][4]
-
Issue 2: Difficulty with Product Purification
Q: I am struggling to purify the final product. What are the common impurities and recommended purification methods?
A: Purification can be challenging due to the presence of unreacted starting materials, byproducts, or tars.
-
Common Impurities:
-
Unreacted starting materials (e.g., aldehyde, β-ketoester, Meldrum's acid).
-
Side products from competing reactions.
-
Polymeric or tar-like materials, especially with prolonged heating.
-
-
Purification Strategies:
-
Crystallization: This is the most common and effective method for purifying solid products. A suitable solvent system needs to be identified.
-
Column Chromatography: For reactions that result in complex mixtures, silica gel column chromatography can be employed. A common eluent system is a mixture of n-hexane and ethyl acetate.[5]
-
Salting Out: In some procedures, particularly after aqueous workup, the product can be salted out by adding a large amount of a salt like anhydrous sodium carbonate.[7]
-
Extraction: Liquid-liquid extraction can be used to remove certain impurities. For instance, after salting out, the product can be extracted with a suitable organic solvent like isoamyl alcohol or chloroform.[7]
-
Issue 3: Long Reaction Times in Conventional Synthesis
Q: The conventional synthesis method I am using requires a very long reaction time, which is not ideal for scaling up. What are my options to accelerate the reaction?
A: Long reaction times are a significant drawback for process efficiency. Consider these alternatives to conventional heating:
-
Microwave-Assisted Synthesis: This is a well-established method for accelerating organic reactions. It can dramatically reduce reaction times from hours to minutes and often improves yields.[1] Several reports highlight the successful use of microwave irradiation for the synthesis of 3,4-dihydro-2(1H)-pyridones with high yields (70-92%).[1]
-
Infrared-Assisted Synthesis: Similar to microwave synthesis, infrared irradiation can be used to accelerate the reaction, often under solvent-free conditions, which is also beneficial for green chemistry.[5][8] Reported yields are in the range of 50-75% with a reaction time of about 3 hours.[5]
-
Continuous Flow Synthesis: For industrial-scale production, continuous flow microreactor systems offer excellent control over reaction parameters, leading to high efficiency and reproducibility. This method can produce the desired product in minutes with satisfactory yields (around 60%).[9]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently reported method is a multicomponent reaction (MCR), often referred to as a Hantzsch-like reaction.[6] This typically involves the one-pot condensation of four components: an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate or methyl acetoacetate), an active methylene compound (like Meldrum's acid), and an ammonium source (commonly ammonium acetate).[1][2][6]
Q2: Are there any "green" or environmentally friendly synthesis methods available?
A2: Yes, several green chemistry approaches have been developed for the synthesis of 3,4-dihydro-2(1H)-pyridones. These methods focus on reducing or eliminating the use of hazardous solvents and reagents, and improving energy efficiency.
-
Solvent-Free Reactions: Many modern protocols, especially those using microwave or infrared irradiation, can be performed under solvent-free conditions.[1][5][8] The use of solid acid catalysts like SiO2-Pr-SO3H also facilitates solvent-free reactions.[1]
-
Water as a Solvent: As mentioned earlier, using water as a solvent instead of organic solvents like ethanol has been shown to significantly improve yields and is an environmentally benign option.[1]
-
Mechanochemical Synthesis: This technique, which involves grinding solid reactants together, often with a small amount of liquid as a grinding auxiliary, is an excellent example of a green synthesis method.[3][4]
Q3: How does the choice of β-ketoester affect the reaction?
A3: The β-ketoester provides a key part of the dihydropyridone ring. The "6-methyl" in this compound typically originates from the use of an acetoacetate ester, such as ethyl acetoacetate or methyl acetoacetate.[1][2] The ester group (e.g., ethoxycarbonyl or methoxycarbonyl) will be present at the 5-position of the final product. The choice between different acetoacetate esters (e.g., methyl, ethyl, t-butyl) can influence reaction rates and the properties of the final product, but the core 6-methyl-2-pyridone structure will be formed.
Q4: What are the key safety precautions to consider when scaling up this synthesis?
A4: When scaling up any chemical synthesis, a thorough risk assessment is crucial. For this particular synthesis, consider the following:
-
Exothermic Reactions: MCRs can be exothermic. When scaling up, ensure adequate cooling and temperature monitoring to control the reaction rate and prevent runaways.
-
Solvent Handling: If using flammable organic solvents like ethanol or toluene, ensure proper ventilation and grounding of equipment to prevent static discharge.
-
Reagent Handling: Some reagents, like strong acids or bases used as catalysts, are corrosive and should be handled with appropriate personal protective equipment (PPE).
-
Pressure Build-up: When using microwave or sealed-vessel reactors, be aware of potential pressure build-up and follow the manufacturer's safety guidelines.
Quantitative Data Summary
The following table summarizes key quantitative data from various reported synthesis methods for 3,4-dihydro-2(1H)-pyridones, providing a basis for comparison.
| Synthesis Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional MCR | - | Ethanol | 6 hours | 15-26 | [1] |
| Conventional MCR | - | Acetic Acid | - | Moderate to High | [1] |
| Conventional MCR | Pyridine | Ethanol | - | 54-68 | [1] |
| Conventional MCR | - | Water | - | 90-96 | [1] |
| Microwave-Assisted | - | - | - | 70-92 | [1] |
| Microwave-Assisted Oxidation | H2SO4 | Ethanol | 5-7 minutes | 86 | [1] |
| Infrared-Assisted | - | Solvent-free | 3 hours | 50-75 | [5] |
| Solid-Support Catalyst | SiO2-Pr-SO3H | Solvent-free | - | 78-93 | [1][2] |
| Mechanochemical | KOH | Ethanol (viscous control) | 4 hours | 56 | [3] |
| Continuous Flow | - | - | < 10 minutes | ~60 | [9] |
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for a multicomponent synthesis and a logical troubleshooting pathway for low yield issues.
Caption: General experimental workflow for the multicomponent synthesis of this compound.
Caption: Troubleshooting decision pathway for addressing low reaction yields.
References
- 1. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. idk.org.rs [idk.org.rs]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Infrared assisted production of 3,4-dihydro-2(1H)-pyridones in solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones | Journal of the Serbian Chemical Society [shd-pub.org.rs]
Technical Support Center: Troubleshooting HPLC Separation of Pyridone Isomers
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of pyridone isomers. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot and resolve common issues encountered during the separation of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of pyridone isomers so challenging?
Pyridone isomers, such as the various hydroxypyridine or aminopyridine isomers, often share very similar physicochemical properties, including polarity, molecular weight, and pKa. This makes it difficult to achieve baseline separation using standard reversed-phase HPLC methods. The subtle differences in the position of functional groups require highly selective chromatographic conditions to resolve.
Q2: What are the most critical factors to consider for improving the resolution of pyridone isomers?
To improve the resolution of closely eluting or co-eluting pyridone isomers, the following parameters are crucial:
-
Stationary Phase Selection: The choice of HPLC column is paramount. Specialized column chemistries that offer alternative separation mechanisms beyond simple hydrophobic interactions are often necessary.
-
Mobile Phase Composition: The type of organic solvent, pH, and buffer concentration of the mobile phase can significantly impact selectivity and retention.
-
Column Temperature: Adjusting the column temperature can influence the thermodynamics of the separation and improve peak shape and resolution.[1]
Q3: My baseline is noisy and drifting. What are the common causes and solutions?
Baseline noise and drift can obscure small peaks and affect integration accuracy. Common causes and their solutions are summarized below.
| Common Causes | Solutions |
| Air bubbles in the mobile phase or detector. | Degas the mobile phase thoroughly using methods like sonication, vacuum filtration, or helium sparging.[2] Purge the pump to remove any trapped air. |
| Contaminated mobile phase or column. | Use high-purity solvents and freshly prepared mobile phases.[2] Flush the column with a strong solvent to remove contaminants. |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature for the column and ensure the detector is not exposed to drafts.[2][3] |
| Leaks in the system. | Check all fittings for leaks, especially between the column and the detector. A common sign of a leak is salt buildup at connections.[3] |
| Detector lamp instability. | Allow the detector lamp to warm up sufficiently. If the noise persists, the lamp may need to be replaced.[2] |
Troubleshooting Guides
Issue 1: Poor or No Resolution of Pyridone Isomers
This is one of the most common challenges. If you are observing broad, overlapping, or co-eluting peaks for your pyridone isomers, consider the following troubleshooting steps.
Caption: A stepwise workflow for troubleshooting poor resolution of isomers.
1. Evaluate the Stationary Phase: Standard C18 columns may not provide sufficient selectivity. Consider columns that offer different interaction mechanisms:
-
Phenyl Phases: Offer π-π interactions which can be effective for aromatic compounds like pyridones.
-
Fluorinated Phases (e.g., PFP): Provide alternative selectivity through dipole-dipole and ion-exchange interactions.
-
Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange or HILIC characteristics, which can be highly effective for separating polar, ionizable isomers.[4][5]
-
Hydrogen Bonding Columns: Columns like SHARC 1 utilize hydrogen bonding as a primary separation mechanism, which is well-suited for pyridone and aminopyridine isomers.[4]
2. Optimize the Mobile Phase:
-
pH Control: The ionization state of pyridone isomers is highly dependent on the pH of the mobile phase. Small adjustments in pH can significantly alter retention and selectivity. For basic isomers like aminopyridines, a mobile phase pH around 3.5 can be effective.[6]
-
Organic Modifier: Switching between acetonitrile and methanol can change the selectivity of the separation. Methanol is a hydrogen-bond acceptor and donor, while acetonitrile is a stronger dipole.
-
Additives: For Mass Spectrometry (MS) compatible methods, formic acid is a common additive. For UV detection, phosphoric acid can also be used.[7] Ion-pairing reagents can be used in reversed-phase chromatography, but they are generally not compatible with MS detection.[4][8]
3. Adjust the Temperature: Increasing the column temperature can improve peak efficiency (narrower peaks) and may alter the selectivity of the separation.[1] Experiment with temperatures in the range of 30-60°C.
Issue 2: Peak Tailing
Peak tailing can compromise resolution and lead to inaccurate quantification.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Silanols | Pyridones, being basic, can interact with acidic residual silanols on the silica backbone of the column. Use a modern, end-capped column or a column with a specialized stationary phase (e.g., Newcrom R1 with low silanol activity).[7] Alternatively, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help, but this is not MS-friendly. |
| Column Overload | The sample concentration may be too high. Try diluting the sample and injecting a smaller volume. |
| Column Contamination or Degradation | A buildup of strongly retained compounds can create active sites. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Mismatched Sample Solvent | The solvent used to dissolve the sample may be too strong compared to the mobile phase, causing peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Issue 3: Irreproducible Retention Times
Shifting retention times can make peak identification and quantification unreliable.
Caption: Key factors influencing retention time stability in HPLC.
-
Mobile Phase Preparation: In reversed-phase chromatography, a 1% change in the organic solvent composition can lead to a 5-15% change in retention time. Prepare mobile phases accurately, preferably by weight.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This is especially important for gradient methods.
-
Temperature Control: Use a column oven to maintain a consistent temperature. Fluctuations in ambient temperature can cause retention time drift.
-
Pump Performance: Inconsistent flow rates from the pump will lead to shifting retention times. Check for leaks and ensure the pump is properly maintained.
Experimental Protocols
Example Protocol 1: Separation of Aminopyridine Isomers
This method is suitable for the separation of 2-, 3-, and 4-aminopyridine.
-
Column: Amaze HD (3.2 x 150 mm)[8]
-
Separation Modes: Hydrogen-bonding and cation-exchange[8]
-
Mobile Phase: Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate[8]
-
Flow Rate: 1.0 mL/min[8]
-
Detection: UV at 275 nm[8]
-
Injection Volume: 1 µL[8]
-
Sample Concentration: 0.3 mg/mL[8]
Example Protocol 2: Separation of Dipyridyl Isomers
This reversed-phase method was developed for the simultaneous quantitation of 2,2'-dipyridyl and its positional isomers.[6]
-
Column: C18 reversed-phase Sunfire column[6]
-
Mobile Phase: Potassium phosphate (pH 3.5; 25 mM)-acetonitrile (80:20, v/v)[6]
-
Detection: UV (wavelength not specified in the abstract, but typically in the range of 254-280 nm for pyridines)
-
Internal Standard: Quinoxaline[6]
Quantitative Data Summary
The following table summarizes typical performance data for the separation of dipyridyl isomers based on a validated method.[6]
| Parameter | Value |
| Linear Range | 30 to 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Extraction Recovery | 65 to 92% |
| Limit of Detection (LOD) | 15 to 70 ng/mL |
| Limit of Quantitation (LOQ) | 30 to 90 ng/mL |
| Inter- and Intra-day Variation | < 7% |
| Accuracy | 96-102% |
References
- 1. nacalai.com [nacalai.com]
- 2. sielc.com [sielc.com]
- 3. zodiaclifesciences.com [zodiaclifesciences.com]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. An HPLC method for the simultaneous determination of neurotoxic dipyridyl isomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of 3-Hydroxy-2-pyridone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
Technical Support Center: Catalyst Deactivation in Dihydropyridone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during dihydropyridone synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation
Problem: Decreased reaction yield or slower reaction times in dihydropyridone synthesis.
This guide will help you identify the potential cause of catalyst deactivation and suggest corrective actions. The primary mechanisms of catalyst deactivation are poisoning, fouling (coking), sintering, and leaching.[1]
Step 1: Initial Diagnosis
| Symptom | Potential Cause | Recommended Action |
| Gradual loss of activity over several runs | Leaching of the active catalyst phase, gradual poisoning, or fouling. | Proceed to Step 2 to identify the specific cause. |
| Sudden and significant drop in activity | Strong catalyst poisoning. | Proceed to Step 2, focusing on identifying potential poisons. |
| Change in catalyst appearance (e.g., color change, clumping) | Sintering or significant fouling. | Proceed to Step 2, with an emphasis on catalyst characterization. |
Step 2: Identifying the Deactivation Mechanism
| Deactivation Mechanism | Description | How to Identify | Mitigation and Regeneration |
| Poisoning | Strong chemisorption of impurities or byproducts onto the active sites of the catalyst, rendering them inactive.[2][3] | - Analysis of Reactants: Check for impurities in starting materials (aldehydes, β-ketoesters, ammonia source) such as sulfur or nitrogen-containing heterocycles.[2] - Analysis of Catalyst: Use techniques like XPS or elemental analysis to detect foreign elements on the catalyst surface. | - Purify Reactants: Use high-purity starting materials. - Regeneration: Chemical washing with appropriate solvents or mild acidic/basic solutions to remove the poison. For some metal catalysts, oxidative treatment can be effective. |
| Fouling (Coking) | Physical deposition of carbonaceous materials (coke) or other insoluble byproducts on the catalyst surface and within its pores, blocking access to active sites.[1] | - Visual Inspection: The catalyst may appear darker or coated. - TGA/TPO: Thermogravimetric analysis or temperature-programmed oxidation can quantify the amount of deposited coke. | - Optimize Reaction Conditions: Adjust temperature, pressure, and reaction time to minimize byproduct formation. - Regeneration: Controlled oxidation (calcination) in air or a diluted oxygen stream to burn off carbonaceous deposits.[4] |
| Sintering | The agglomeration of small catalyst particles into larger ones at high temperatures, leading to a decrease in the active surface area.[1] | - Microscopy: Techniques like TEM or SEM can reveal an increase in particle size. - XRD: Broadening of diffraction peaks will decrease as crystallite size increases. | - Control Reaction Temperature: Avoid excessively high temperatures. - Catalyst Design: Use thermally stable supports or promoters to inhibit particle migration. - Regeneration: Redispersion of the active phase through high-temperature treatment in a controlled atmosphere (e.g., with halogens), although this is often difficult. |
| Leaching | Dissolution of the active catalyst components into the reaction medium, leading to a loss of active sites. This is particularly relevant for supported catalysts and heteropolyacids. | - Analysis of Reaction Mixture: Use techniques like ICP-MS or AAS to detect the presence of the catalyst's metallic components in the filtrate after the reaction. | - Catalyst Immobilization: Anchor the active species more strongly to the support material. - Solvent Selection: Choose a solvent that minimizes the solubility of the active catalyst phase. - Catalyst Recovery: If leaching is unavoidable, consider methods to recover the leached catalyst from the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: My Fe₃O₄ nanoparticle catalyst has lost activity after a few runs. What is the likely cause and how can I regenerate it?
A1: The most common causes for deactivation of Fe₃O₄ nanoparticle catalysts in dihydropyridone synthesis are poisoning by reactants or byproducts, and agglomeration of the nanoparticles.
-
Troubleshooting:
-
Check for Poisons: Impurities in your starting materials, such as sulfur-containing compounds, can poison the catalyst. Also, strongly coordinating byproducts from the reaction can block active sites.
-
Assess Agglomeration: After several runs, the magnetic nanoparticles may start to aggregate, reducing the available surface area. This can be checked using TEM.
-
-
Regeneration Protocol:
-
Magnetic Separation: After the reaction, separate the catalyst from the reaction mixture using a strong external magnet.[5]
-
Washing: Wash the separated catalyst multiple times with a solvent like ethanol or ethyl acetate to remove any adsorbed organic species. Follow this with washing with deionized water.
-
Drying: Dry the washed catalyst in an oven at a moderate temperature (e.g., 60-80°C) before reusing it.[1]
-
Acid/Base Wash (for severe poisoning): If simple washing is ineffective, a dilute acid (e.g., 0.1 M HCl) or base wash, followed by thorough rinsing with deionized water until neutral pH, may remove strongly bound poisons.
-
Q2: I am using a heteropolyacid (HPA) catalyst and I see a drop in yield with each cycle. What is happening?
A2: The primary deactivation mechanism for heteropolyacid catalysts in liquid-phase reactions like dihydropyridone synthesis is leaching of the active HPA from the support into the reaction medium.[6]
-
Troubleshooting:
-
Analyze the Filtrate: After separating your catalyst, analyze a sample of the reaction mixture filtrate using techniques like ICP-MS to quantify the amount of leached tungsten or molybdenum.
-
Evaluate Catalyst Support: The stability of the HPA is highly dependent on the support material and the method of immobilization.
-
-
Mitigation Strategies:
-
Use of Insoluble Salts: Employing insoluble salts of HPAs, such as cesium salts (e.g., Cs₂.₅H₀.₅PW₁₂O₄₀), can significantly reduce leaching.
-
Stronger Immobilization: Utilize supports with which the HPA has strong interactions. For example, anchoring the HPA onto a functionalized silica support can improve stability.[6]
-
Solvent Choice: The polarity of the solvent can influence the solubility of the HPA. Experiment with less polar solvents if the reaction conditions allow.
-
Q3: My nanocrystalline copper(II) oxide catalyst is becoming less effective. What could be the reason?
A3: For nanocrystalline copper(II) oxide catalysts, the most likely causes of deactivation are sintering and/or poisoning.
-
Troubleshooting:
-
Sintering: High reaction temperatures can cause the copper oxide nanocrystals to agglomerate into larger particles, reducing the active surface area.[7] This can be investigated using TEM or XRD.
-
Poisoning: Nitrogen-containing compounds, which are present in the Hantzsch reaction, can potentially act as poisons for copper catalysts by strongly coordinating to the active sites.
-
-
Mitigation and Regeneration:
-
Temperature Control: Ensure the reaction temperature does not exceed the thermal stability limit of your nanocatalyst.
-
Regeneration by Calcination: A controlled thermal treatment in air (calcination) at a moderate temperature (e.g., 300-400°C) can sometimes regenerate the catalyst by burning off organic poisons and potentially redispersing the active phase. However, care must be taken as excessive temperatures can worsen sintering.
-
In-situ Oxidation: Some studies on copper catalysts have shown that periodic in-situ partial oxidation can restore active sites.[8]
-
Quantitative Data on Catalyst Reusability
The following table summarizes the reusability of different catalysts reported for dihydropyridone synthesis.
| Catalyst | Reaction Conditions | Run 1 Yield (%) | Run 2 Yield (%) | Run 3 Yield (%) | Run 4 Yield (%) | Run 5 Yield (%) | Reference |
| Fe₃O₄@Phen@Cu | Water, 60°C | 97 | 95 | 94 | 92 | 91 | [9] |
| AlCl₃@ZnO | Solvent-free, RT | 92 | 79 | 62 | 42 | - | [10] |
| Wells-Dawson HPA | Solvent-free, 80°C | 98 | 97 | 96 | 96 | 95 | [11] |
| SBA-15-SO₃H | Mild conditions | High | High | High | High | High (slight decrease) | [12] |
| Fe₃O₄/GO/Au-Ag | Green solvent | High | Stable up to 5 runs | Stable up to 5 runs | Stable up to 5 runs | Stable up to 5 runs | [4] |
Experimental Protocols
General Experimental Protocol for Hantzsch Dihydropyridone Synthesis
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
-
Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and the ammonia source (e.g., ammonium acetate, 1.2 mmol).[13][14]
-
Catalyst Addition: Add the catalyst (typically 5-10 mol% relative to the aldehyde).
-
Solvent Addition: Add the appropriate solvent (e.g., ethanol, water, or solvent-free).[13]
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1-5 hours). Monitor the reaction progress using thin-layer chromatography (TLC).[14]
-
Work-up:
-
After completion of the reaction, cool the mixture to room temperature.
-
If using a magnetic catalyst, separate it using an external magnet. For other heterogeneous catalysts, separate by filtration.
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyridone.
Visualizations
Caption: Major pathways of catalyst deactivation.
Caption: Workflow for troubleshooting catalyst deactivation.
Caption: Simplified reaction pathway for Hantzsch dihydropyridone synthesis.
References
- 1. Efficient oxidative degradation of organic pollutants in real industrial effluents using a green-synthesized magnetite supported on biochar catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04070A [pubs.rsc.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Ultra-high thermal stability of sputtering reconstructed Cu-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In situ regeneration of copper catalysts for long-term electrochemical CO2 reduction to multiple carbon products - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. jsynthchem.com [jsynthchem.com]
- 10. AlCl 3 @ZnO nanostructured material: an efficient green catalyst for the one-pot solvent-free synthesis of 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04277D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Reaction Condition Optimization for Pyridone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of pyridone derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of pyridone derivatives.
Issue 1: Low Reaction Yield
Q1: My reaction yield for the synthesis of a pyridone derivative is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low yields are a common issue in organic synthesis. The following guide provides a systematic approach to troubleshooting low yields in pyridone synthesis.
Troubleshooting Workflow for Low Reaction Yield
Validation & Comparative
A Comparative Guide to the Structural Validation of 3,4-Dihydro-6-methyl-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of 3,4-Dihydro-6-methyl-2-pyridone, a heterocyclic compound of interest in medicinal chemistry.[1][2] This document presents a comparative analysis with its aromatic analog, 2-pyridone, supported by experimental data and detailed methodologies.
Executive Summary
The structural elucidation of organic compounds is a cornerstone of chemical research and drug development. This guide focuses on this compound, outlining the key analytical methods for its structural confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. By comparing its spectral and structural features with those of 2-pyridone, this guide offers a clear framework for the validation of this class of molecules.
Comparative Analysis of this compound and 2-Pyridone
A comparative analysis of this compound and its aromatic counterpart, 2-pyridone, highlights the distinct structural features that are readily discernible through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The differences in the chemical shifts (δ) and coupling constants (J) between the saturated and aromatic pyridone rings are significant.
Table 1: Comparative ¹H NMR Data (ppm)
| Proton | This compound (Predicted) | 2-Pyridone |
| H3 | ~2.4 (t) | 6.60 (d) |
| H4 | ~2.6 (t) | 7.23-7.30 (m) |
| H5 | ~5.2 (s) | 6.91 (d) |
| H6 | - | 7.68 (t) |
| CH₃ | ~2.1 (s) | - |
| NH | ~7.5 (br s) | 11.47 (br s) |
Note: Predicted values for this compound are based on typical ranges for similar structures. Actual values may vary.
Table 2: Comparative ¹³C NMR Data (ppm)
| Carbon | This compound (Predicted) | 2-Pyridone |
| C2 | ~172 | 163.7 |
| C3 | ~30 | 114.9 |
| C4 | ~25 | 142.2 |
| C5 | ~100 | 108.5 |
| C6 | ~150 | 147.0 |
| CH₃ | ~20 | - |
Note: Predicted values for this compound are based on typical ranges for similar structures. Actual values may vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure. Electron Ionization (EI) is a common technique for such analysis.[3]
Table 3: Comparative Mass Spectrometry Data
| Parameter | This compound | 2-Pyridone |
| Molecular Formula | C₆H₉NO | C₅H₅NO |
| Molecular Weight | 111.14 g/mol | 95.09 g/mol |
| Key Fragments (m/z) | Predicted: [M]+• at 111, loss of CH₃ (96), retro-Diels-Alder fragments. | [M]+• at 95, loss of CO (67). |
X-ray Crystallography
Table 4: Representative Crystallographic Data for a Dihydropyridone Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁/c |
| a (Å) | 12.4859 (17) |
| b (Å) | 14.3697 (19) |
| c (Å) | 7.732 (1) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Data for 2,6-dimethyl-4-pyridone hemihydrate.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. The following sections outline standard protocols for the key analytical techniques.
NMR Spectroscopy
Protocol for Solution-State NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6] Ensure the sample is fully dissolved; filter if particulates are present.[6][7]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition of ¹H NMR Spectrum:
-
Set the appropriate spectral width, number of scans, and relaxation delay.
-
Acquire the free induction decay (FID).
-
-
Acquisition of ¹³C NMR Spectrum:
-
Switch the probe to the ¹³C frequency.
-
Set a wider spectral width and a larger number of scans due to the lower natural abundance and sensitivity of ¹³C.
-
Employ proton decoupling to simplify the spectrum to single lines for each carbon.
-
-
Data Processing:
-
Apply Fourier transformation to the FID to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Mass Spectrometry
Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.[3]
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[3]
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions, and record their abundance.
-
Data Analysis:
-
Generate a mass spectrum, which is a plot of ion abundance versus m/z.
-
Identify the molecular ion peak ([M]⁺•) to determine the molecular weight.
-
Analyze the fragmentation pattern to deduce structural information.[8]
-
X-ray Crystallography
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the compound with dimensions of approximately 0.1-0.3 mm.[9] This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution.[10]
-
Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.[9]
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.[11]
-
-
Data Processing:
-
Integrate the diffraction spots to determine their intensities.
-
Apply corrections for factors such as absorption and polarization.
-
-
Structure Solution and Refinement:
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.[12]
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
This workflow diagram illustrates the logical progression from synthesis and purification to the application of various analytical techniques, culminating in the final validated structure.
References
- 1. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of 2,6-dimethyl-4-pyridone hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. fiveable.me [fiveable.me]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Comparative Guide to Dihydropyridone Synthesis: Methods, Mechanisms, and Modern Approaches
For researchers, scientists, and professionals in drug development, the synthesis of dihydropyridones, a core scaffold in many pharmaceuticals, is a critical area of study. This guide provides an objective comparison of prevalent and emerging synthesis methods, supported by experimental data, detailed protocols, and mechanistic diagrams to inform methodology selection.
Dihydropyridones, and more specifically their 1,4-dihydropyridine isomers, are a class of heterocyclic compounds of significant pharmacological importance. They are notably recognized as L-type calcium channel blockers, which are instrumental in the treatment of cardiovascular diseases such as hypertension and angina.[1][2] The efficacy and versatility of this scaffold have spurred the development of numerous synthetic routes, from classical condensations to modern, greener alternatives. This comparative study delves into the intricacies of these methods, offering a comprehensive overview for the discerning researcher.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for dihydropyridones is often a trade-off between yield, reaction time, cost, and environmental impact. The following table summarizes quantitative data for some of the most common and innovative methods.
| Synthesis Method | Typical Catalyst/Conditions | Solvent | Reaction Time | Yield (%) |
| Classical Hantzsch Synthesis | Reflux | Ethanol | 8-20 hours | 32-80[3][4] |
| Microwave-Assisted Hantzsch | Ba(NO₃)₂ / Solvent-free | None | 20-30 minutes | 86-93[5] |
| Ultrasound-Assisted Hantzsch | p-Toluenesulfonic acid (PTSA) | Aqueous micelles | 15-30 minutes | 90-95[4][6] |
| Ionic Liquid-Based Hantzsch | [Bmim]Cl·AlCl₃ | Ionic Liquid | 2-4 hours | 70-90[7] |
| Grindstone Chemistry Hantzsch | L-tyrosine / Solvent-free | None | ~1 hour | ~89[8] |
| Bohlmann-Rahtz Synthesis | Heat or Acid Catalyst (e.g., AcOH) | Toluene or Ethanol | 5 minutes - 1.5 hours | 74-86[9][10] |
| Guareschi-Thorpe Condensation | Ammonium Carbonate | Aqueous medium | Not Specified | High Yields[11] |
In-Depth Look at Key Synthesis Methodologies
The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis, first reported in 1881, is a cornerstone in the synthesis of 1,4-dihydropyridines.[4] It is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[4][12]
Experimental Protocol: Classical Hantzsch Synthesis
-
A mixture of an aldehyde (15 mmol), an alkyl acetoacetate (43 mmol), and aqueous ammonia (30 mmol) in ethanol (3 mL) is refluxed for 12 hours.[3]
-
Upon cooling, the product precipitates and is collected by filtration.
-
The crude product is then recrystallized from a suitable solvent like ethanol to yield the pure 1,4-dihydropyridine.
Green Innovations in Hantzsch Synthesis
In recent years, significant efforts have been made to develop more environmentally friendly variations of the Hantzsch reaction, focusing on reducing reaction times, eliminating hazardous solvents, and improving energy efficiency.
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis (Solvent-Free)
-
In a microwave-safe vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), ammonium acetate (1.5 mmol), and a catalytic amount of Ba(NO₃)₂.[5]
-
The mixture is irradiated in a microwave synthesizer at a controlled temperature (e.g., 60 °C) for a short duration (e.g., 20-30 minutes).[5]
-
After cooling, the solid product is washed with water and a suitable organic solvent (e.g., ethanol) to afford the pure 1,4-dihydropyridine.
Experimental Protocol: Ultrasound-Assisted Hantzsch Synthesis
-
In a suitable vessel, a mixture of an aldehyde (e.g., benzaldehyde), ethyl acetoacetate, and ammonium acetate is suspended in an aqueous micellar solution containing a catalyst such as p-toluenesulfonic acid (PTSA).[4]
-
The vessel is placed in an ultrasonic bath and irradiated at a specific frequency (e.g., 37 kHz) and temperature (e.g., 80 °C) for 15-30 minutes.[6][13]
-
The product is then isolated by filtration and purified by recrystallization.
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers an alternative route to substituted pyridines, which can be precursors to dihydropyridines. This two-step process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[14][15]
Experimental Protocol: Bohlmann-Rahtz Synthesis
-
An enamine and an ethynyl ketone are condensed, often in the presence of an acid catalyst like acetic acid, in a solvent such as ethanol or toluene.[9][10]
-
The reaction mixture is heated (e.g., 120-150 °C), sometimes under microwave irradiation, for a period ranging from 5 minutes to 1.5 hours to facilitate the cyclodehydration.[9][10]
-
The resulting pyridine derivative is then isolated and purified.
The Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation is another classical method for synthesizing pyridine derivatives, specifically 2-pyridones. It involves the reaction of cyanoacetamide with a 1,3-diketone or a 3-ketoester in the presence of a base.[16][17]
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis
-
A three-component condensation of an alkyl cyanoacetate or cyanoacetamide, a 1,3-dicarbonyl compound, and ammonium carbonate is carried out in an aqueous medium.[11][18]
-
The reaction proceeds to give the desired hydroxy-cyanopyridine products in high yields.[11]
-
The product often precipitates from the reaction mixture, allowing for simple isolation by filtration.[11]
Mechanistic Pathways and Visualizations
Understanding the underlying mechanisms of these syntheses is crucial for optimizing reaction conditions and predicting outcomes.
The Hantzsch reaction proceeds through a series of key steps, including a Knoevenagel condensation to form an α,β-unsaturated carbonyl intermediate and the formation of an enamine from a second equivalent of the β-ketoester.[12] A subsequent Michael addition followed by cyclization and dehydration yields the final 1,4-dihydropyridine product.
Dihydropyridines exert their therapeutic effects by blocking L-type voltage-gated calcium channels. This action prevents the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[19]
The binding of a dihydropyridine to the L-type calcium channel inhibits the influx of extracellular calcium.[20] This reduction in intracellular calcium concentration leads to decreased activation of calmodulin and subsequently myosin light chain kinase, resulting in the relaxation of vascular smooth muscle, vasodilation, and a lowering of blood pressure.[20]
Conclusion
The synthesis of dihydropyridones has evolved significantly from the classical Hantzsch reaction. Modern techniques employing microwave irradiation, ultrasound, and solvent-free conditions offer substantial improvements in terms of reaction times and environmental impact, often with comparable or even superior yields. The choice of synthetic method will ultimately depend on the specific requirements of the research, including scalability, cost-effectiveness, and the principles of green chemistry. The mechanistic understanding of both the synthesis and the mode of action of dihydropyridones continues to be a driving force for innovation in this vital area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. mdpi.com [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 13. Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 15. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. Guareschi-Thorpe Condensation [drugfuture.com]
- 17. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 18. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 19. buzzrx.com [buzzrx.com]
- 20. m.youtube.com [m.youtube.com]
A Comparative Analysis of 3,4-Dihydro-6-methyl-2-pyridone and Other Pyridone Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 3,4-Dihydro-6-methyl-2-pyridone and other pyridone derivatives, supported by experimental data from various studies. The objective is to offer a clear perspective on their potential as therapeutic agents, with a focus on their anticancer, antimicrobial, and cardiotonic properties.
Overview of Pyridone Scaffolds in Drug Discovery
Pyridone and its derivatives represent a privileged scaffold in medicinal chemistry due to their diverse pharmacological activities. The presence of a nitrogen-containing heterocyclic ring allows for a wide range of structural modifications, leading to compounds with tailored biological functions. These derivatives have been extensively investigated for their potential as anticancer, antimicrobial, antiviral, and cardiotonic agents, among others. The 3,4-dihydro-2(1H)-pyridone core, in particular, is a key structural motif in several biologically active molecules.
Comparative Biological Activity
This section details the comparative performance of this compound and other pyridone derivatives in key biological assays. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a meaningful comparison based on structure-activity relationships and reported efficacy in similar assays.
Anticancer Activity
Pyridone derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of kinases like PIM-1 and the activation of apoptotic pathways such as the p53 and JNK signaling cascades.
Table 1: Comparative Anticancer Activity of Pyridone Derivatives (IC50 values in µM)
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3,4-Dihydropyridine-2(1H)-thiones | ||||
| S22 (with thiophene ring) | A375 (Melanoma) | 1.71 ± 0.58 | Doxorubicin | Not specified |
| S1 (N-H analogue) | A375 (Melanoma) | 4.33 ± 1.00 | Doxorubicin | Not specified |
| Pyridine-Ureas | ||||
| 8e | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93 |
| 8n | MCF-7 (Breast) | 1.88 | Doxorubicin | 1.93 |
| Cyanopyridinones | ||||
| Compound 4c | HepG2 (Liver) | 8.02 ± 0.38 | 5-FU | 9.42 ± 0.46 |
| Compound 4d | HepG2 (Liver) | 6.95 ± 0.34 | 5-FU | 9.42 ± 0.46 |
| PIM-1 Kinase Inhibitors (Pyridone-based) | ||||
| Compound 4f | PIM-1 Kinase | 0.095 | Staurosporine | Not specified |
| Compound 4c | PIM-1 Kinase | 0.110 | Staurosporine | Not specified |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Structure-activity relationship (SAR) studies suggest that the anticancer activity of dihydropyridines is influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups at the ortho- or meta-position of a 4-aryl moiety are often associated with enhanced cytotoxicity.[1] For instance, a dihydropyridine-2(1H)-thione derivative with a thiophene ring (S22) exhibited potent activity against melanoma cells.[2] In another study, pyridine-urea derivatives showed significant anti-proliferative effects against breast cancer cells, with some compounds being more potent than the standard drug doxorubicin.[3] Furthermore, certain cyanopyridinone derivatives have demonstrated strong cytotoxicity against liver and colon cancer cell lines, coupled with PIM-1 kinase inhibitory activity.[4][5]
Antimicrobial Activity
Pyridone derivatives have also been explored for their antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane.
Table 2: Comparative Antimicrobial Activity of Pyridone Derivatives (MIC values in µg/mL)
| Compound/Derivative Class | S. aureus | E. coli | C. albicans | Reference Compound |
| Pyrazoline Derivatives | ||||
| Compound 24 | 64 | >1024 | >1024 | Ampicillin, Ofloxacin |
| Compound 5 | 64 | >1024 | 64 | Fluconazole |
| Fluoroquinolone-pyrazolo[4,3-c]pyridine hybrids | ||||
| Compound 8f (against MRSE) | 0.25 - 4 | - | - | Gemifloxacin, Moxifloxacin |
| General Pyridone Derivatives | ||||
| Nicotinic acid hydrazones (6f, 6p) | - | - | 0.49 - 0.98 | Amphotericin B |
Note: MIC values are highly dependent on the specific strain and testing methodology. Data is for illustrative purposes and compiled from various studies.
The antimicrobial spectrum of pyridone derivatives can be broad, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, certain pyrazoline derivatives have shown moderate activity against Staphylococcus aureus and Candida albicans.[6] Hybrid molecules combining a fluoroquinolone core with a dihydropyrazolo[4,3-c]pyridine moiety have demonstrated potent activity against methicillin-resistant Staphylococcus epidermidis (MRSE).[7]
Cardiotonic Activity
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
Isolated Perfused Heart (Langendorff) Technique for Cardiotonic Activity
This ex vivo method allows for the assessment of a compound's direct effects on cardiac function.
Protocol:
-
Heart Isolation: Excise the heart from an anesthetized animal (e.g., rat or guinea pig) and immediately mount it on a Langendorff apparatus.[9]
-
Perfusion: Retrogradely perfuse the heart through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).[10]
-
Parameter Measurement: Insert a balloon into the left ventricle to measure isovolumetric pressure. Record parameters such as heart rate, left ventricular developed pressure (LVDP), and the rate of pressure change (±dP/dt).[10]
-
Compound Administration: After a stabilization period, administer the test compound into the perfusion solution and record the changes in cardiac parameters.
-
Data Analysis: Analyze the dose-dependent effects of the compound on cardiac contractility and other functional parameters.
Signaling Pathways and Experimental Workflows
PIM-1 Kinase Inhibition Pathway
p53 and JNK Signaling Pathway in Apoptosis
Experimental Workflow for In Vitro Anticancer Screening
Conclusion
The pyridone scaffold, including this compound and its derivatives, holds significant promise for the development of novel therapeutic agents. The available data, though not always directly comparative, indicates that subtle structural modifications can lead to substantial changes in biological activity, offering a rich field for further research and drug development. The insights into their anticancer, antimicrobial, and cardiotonic potential, coupled with an understanding of the underlying signaling pathways, provide a solid foundation for the rational design of new and more effective pyridone-based drugs. Further head-to-head comparative studies are warranted to delineate the precise therapeutic advantages of specific derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. turkjps.org [turkjps.org]
- 7. mdpi.com [mdpi.com]
- 8. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolated, Langendorff-perfused heart preparations [bio-protocol.org]
- 10. Isolated, perfused heart experiments. [bio-protocol.org]
Structural Elucidation of 3,4-Dihydro-6-methyl-2-pyridone: A Comparative Spectroscopic Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the structural confirmation of 3,4-Dihydro-6-methyl-2-pyridone through a comparative analysis of its spectroscopic data against structural isomers. This guide provides detailed experimental protocols and presents quantitative data in clear, comparative tables, alongside a logical workflow for structural determination.
The definitive structural confirmation of a synthesized compound is a cornerstone of chemical and pharmaceutical research. This guide focuses on the spectroscopic analysis of this compound, a heterocyclic compound of interest in medicinal chemistry. By comparing its spectral characteristics with those of its structural isomers, 5,6-Dihydro-6-methyl-2-pyridone, and its saturated analog, 6-Methyl-piperidin-2-one, we can unequivocally confirm its molecular structure. This process relies on four key analytical techniques: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its selected structural alternatives. The distinct differences in chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns provide a clear basis for structural assignment.
Table 1: ¹H NMR Data (Predicted)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH₃ | ~2.1 | s | - |
| -CH₂- (C3) | ~2.4 | t | ~7.5 | |
| -CH₂- (C4) | ~2.6 | t | ~7.5 | |
| =CH- (C5) | ~5.1 | s | - | |
| -NH- | ~7.5 | br s | - | |
| 5,6-Dihydro-6-methyl-2-pyridone | -CH₃ | ~1.2 | d | ~6.5 |
| -CH- (C6) | ~4.0 | m | - | |
| -CH₂- (C5) | ~2.3 | m | - | |
| =CH- (C4) | ~6.0 | dt | ~10, ~4 | |
| =CH- (C3) | ~6.8 | dt | ~10, ~2 | |
| -NH- | ~7.8 | br s | - | |
| 6-Methyl-piperidin-2-one | -CH₃ | ~1.2 | d | ~7.0 |
| -CH- (C6) | ~3.3 | m | - | |
| -CH₂- (C3) | ~2.3 | m | - | |
| -CH₂- (C4) | ~1.8 | m | - | |
| -CH₂- (C5) | ~1.9 | m | - | |
| -NH- | ~6.5 | br s | - |
Table 2: ¹³C NMR Data (Predicted)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | -CH₃ | ~18 |
| -CH₂- (C3) | ~30 | |
| -CH₂- (C4) | ~25 | |
| =CH- (C5) | ~95 | |
| =C- (C6) | ~150 | |
| C=O (C2) | ~170 | |
| 5,6-Dihydro-6-methyl-2-pyridone | -CH₃ | ~22 |
| -CH- (C6) | ~50 | |
| -CH₂- (C5) | ~35 | |
| =CH- (C4) | ~125 | |
| =CH- (C3) | ~145 | |
| C=O (C2) | ~165 | |
| 6-Methyl-piperidin-2-one | -CH₃ | ~22 |
| -CH- (C6) | ~50 | |
| -CH₂- (C3) | ~31 | |
| -CH₂- (C4) | ~22 | |
| -CH₂- (C5) | ~29 | |
| C=O (C2) | ~175 |
Table 3: IR Spectroscopy Data
| Compound | Functional Group | Absorption Range (cm⁻¹) | Key Features |
| This compound | N-H stretch | 3200-3400 (broad) | Indicates presence of amide N-H |
| C=O stretch (amide) | 1650-1680 (strong) | Conjugated amide carbonyl | |
| C=C stretch | 1600-1640 (medium) | Alkene C=C bond | |
| 5,6-Dihydro-6-methyl-2-pyridone | N-H stretch | 3200-3400 (broad) | Amide N-H |
| C=O stretch (amide) | 1660-1690 (strong) | Conjugated amide carbonyl | |
| C=C stretch | 1620-1660 (medium) | Alkene C=C bond | |
| 6-Methyl-piperidin-2-one | N-H stretch | 3200-3400 (broad) | Amide N-H |
| C=O stretch (amide) | 1640-1670 (strong) | Saturated lactam carbonyl |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) | Interpretation |
| This compound | 111 | 96, 82, 68, 54 | Loss of CH₃, followed by retro-Diels-Alder type fragmentation. |
| 5,6-Dihydro-6-methyl-2-pyridone | 111 | 96, 83, 68 | Loss of CH₃, loss of C₂H₄. |
| 6-Methyl-piperidin-2-one | 113 | 98, 85, 70, 56 | Loss of CH₃, loss of CO, cleavage of the saturated ring. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is clear.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled single-pulse sequence.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2 seconds.
-
Spectral width: 0 to 200 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak as an internal standard.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Liquid samples: Place a drop of the neat liquid between two NaCl or KBr plates.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Processing: Collect the spectrum and identify the characteristic absorption bands.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Parameters (EI):
-
Ionization energy: 70 eV.
-
Mass range: m/z 40-400.
-
-
Parameters (ESI):
-
Mode: Positive or negative ion mode.
-
Capillary voltage: 3-5 kV.
-
Nebulizer gas flow: As per instrument recommendation.
-
Drying gas flow and temperature: Optimized for the specific instrument and solvent.
-
-
Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualization of Analytical Workflow
The logical process for confirming the structure of this compound using the discussed spectroscopic techniques is illustrated in the following workflow diagram.
Conclusion
The structural confirmation of this compound is achieved through a multi-faceted spectroscopic approach. The ¹H NMR spectrum provides crucial information about the number of different proton environments and their connectivity through spin-spin coupling. The ¹³C NMR spectrum complements this by indicating the number of unique carbon environments and their hybridization states. IR spectroscopy confirms the presence of key functional groups, such as the amide and the carbon-carbon double bond, and helps distinguish between conjugated and non-conjugated systems. Finally, mass spectrometry provides the molecular weight of the compound and offers valuable structural clues through its characteristic fragmentation pattern. By comparing the experimental data for the synthesized compound with the predicted data for this compound and its structural isomers, a definitive and unambiguous structural assignment can be made. This rigorous analytical process is essential for ensuring the identity and purity of compounds in research and development.
A Comparative Guide to Catalytic Efficiency in Dihydropyridone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dihydropyridones, a core scaffold in many biologically active compounds, has been significantly advanced through the development of various catalytic systems. The choice of catalyst profoundly impacts reaction efficiency, yield, stereoselectivity, and overall sustainability. This guide provides a comparative overview of prominent catalytic strategies for dihydropyridone synthesis, supported by experimental data to aid in catalyst selection and methods development.
Comparison of Catalytic Systems
The catalytic synthesis of dihydropyridones is broadly categorized into homogeneous and heterogeneous catalysis, with each offering distinct advantages and disadvantages.
-
Homogeneous Catalysis: This category is dominated by organocatalysts, such as L-proline and cinchona alkaloids. These catalysts are often readily available, relatively inexpensive, and can provide high enantioselectivity in asymmetric syntheses. However, catalyst separation from the reaction mixture can be challenging, potentially leading to product contamination and limiting catalyst recyclability.
-
Heterogeneous Catalysis: This approach utilizes catalysts in a different phase from the reaction mixture, facilitating easy separation and recycling. This category includes a diverse range of materials such as metal-organic frameworks (MOFs), silica-supported catalysts, and magnetic nanoparticles. Heterogeneous catalysts are often robust, stable at higher temperatures, and amenable to continuous flow reactions. While catalyst development can be more complex, the benefits of reusability and simplified work-up are significant, particularly for large-scale synthesis.
Quantitative Comparison of Catalyst Performance
The following table summarizes the performance of various catalysts in the synthesis of dihydropyridine derivatives, which are structurally related to dihydropyridones and are often synthesized through similar Hantzsch-type reactions. The data highlights key efficiency parameters under optimized conditions reported in the literature.
| Catalyst | Catalyst Type | Catalyst Loading | Reaction Time | Temperature (°C) | Yield (%) | Solvent | Reusability | Reference |
| L-proline | Organocatalyst | 10 mol% | 2.5 h | Reflux | 95 | Ethanol | Not reported | |
| MIL-101(Cr) | MOF | 20 mg | 30 min | 60 | 95 | Ethanol | Up to 5 cycles | |
| Fe3O4@SiO2-PDA | Magnetic Nanoparticle | - | 10 min | - | 89 | - | Not reported | |
| (DHQ)2Pyr | Cinchona Alkaloid | - | 72 h | 10 | - | Toluene/EtOAc | Not reported | |
| AlCl3@ZnO | Heterogeneous | 0.25 mol equiv. | 4 h | Room Temp | 92 | Solvent-free | Not reported |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.
L-proline Catalyzed Synthesis of Tetrahydropyridines
This protocol describes a general procedure for the L-proline-catalyzed multicomponent synthesis of tetrahydropyridine derivatives.
Materials:
-
Aromatic aldehyde (2 mmol)
-
Methyl acetoacetate (1 mmol)
-
Aniline (2 mmol)
-
L-proline (10 mol%)
-
Ethanol (5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
A mixture of the aromatic aldehyde (2 mmol), methyl acetoacetate (1 mmol), aniline (2 mmol), and L-proline (10 mol%) in ethanol (5 mL) is stirred under reflux conditions.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is diluted with 20 mL of ethyl acetate.
-
The organic layer is washed with water and brine, and then dried over anhydrous Na2SO4.
-
The solvent is evaporated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the pure tetrahydropyridine derivative.
MOF-Catalyzed Synthesis of 1,4-Dihydropyridines (MIL-101(Cr))
This protocol details the use of the metal-organic framework MIL-101(Cr) as a heterogeneous catalyst for the Hantzsch synthesis of 1,4-dihydropyridines.
Materials:
-
Aldehyde (e.g., 4-chlorobenzaldehyde, 0.1 mmol)
-
Ethyl acetoacetate (0.23 mmol)
-
Ammonium acetate (0.29 mmol)
-
MIL-101(Cr) catalyst (20 mg)
-
Ethanol
-
Distilled water
Procedure:
-
A mixture of the aldehyde (0.1 mmol), ethyl acetoacetate (0.23 mmol), ammonium acetate (0.29 mmol), and MIL-101(Cr) (20 mg) in ethanol is refluxed.
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the catalyst is separated by centrifugation.
-
The separated catalyst is washed thoroughly with distilled water, followed by ethanol.
-
The catalyst is dried in an oven at 120 °C for 3 hours for reuse.
-
The reaction mixture is worked up to isolate the 1,4-dihydropyridine product.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for comparing catalyst efficiency and a simplified signaling pathway for the Hantzsch reaction.
Comparative Biological Activities of 3,4-Dihydroxyphenyl (3,4-DHPo) Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of 3,4-dihydroxyphenyl (3,4-DHPo) analogs is crucial for advancing novel therapeutics. This guide provides a comparative analysis of the biological performance of various 3,4-DHPo analogs, supported by experimental data and detailed methodologies.
The 3,4-dihydro-2(1H)-pyridone (3,4-DHPo) scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. These activities include, but are not limited to, antioxidant, antimicrobial, and anticancer effects. The versatility of the 3,4-DHPo core allows for substitutions that can significantly modulate its biological profile, making a comparative understanding of these analogs essential for targeted drug design.
Antioxidant Activity
The antioxidant potential of 3,4-DHPo analogs is a key area of investigation. The presence of the 3,4-dihydroxyphenyl moiety is a strong indicator of radical scavenging ability. The following table summarizes the antioxidant activity of a series of 3,4-dihydroxyphenyl-thiazole-coumarin hybrid compounds, evaluated by their capacity to scavenge the DPPH free radical.
Table 1: Antioxidant Activity of 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds
| Compound ID | R Group | DPPH Radical Scavenging Activity (IC50 in µM) |
| 1a | H | 15.6 ± 0.4 |
| 1b | 7-CH3 | 14.2 ± 0.5 |
| 1c | 8-OCH3 | 18.1 ± 0.7 |
| 1d | 6-Cl | 12.5 ± 0.3 |
| 1e | 6-Br | 11.8 ± 0.2 |
| 1f | 6,8-di-Br | 10.5 ± 0.3 |
| 1g | 5,6-benzo | 13.1 ± 0.4 |
| Ascorbic Acid (Standard) | - | 25.4 ± 0.9 |
Data presented as mean ± standard deviation.
Antimicrobial Activity
Several 3,4-DHPo analogs have demonstrated significant antimicrobial properties. A study on novel 3,4-dihydropyrimidine-2(1H)-one derivatives, which share a similar heterocyclic core, revealed their efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key metric for this activity.
Table 2: Antimicrobial Activity of Novel 3,4-Dihydropyrimidine-2(1H)-one Derivatives (MIC in µg/mL)
| Compound ID | S. aureus (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) | C. albicans (Fungus) | A. niger (Fungus) |
| C6 | 64 | 32 | 32 | 32 | 64 |
| C22 | 64 | 32 | 32 | 64 | 32 |
| Ciprofloxacin (Standard) | 0.5 | 0.25 | 1 | - | - |
| Fluconazole (Standard) | - | - | - | 8 | 16 |
Lower MIC values indicate greater antimicrobial activity.[1]
Anticancer Activity
The anticancer potential of 3,4-DHPo analogs is another promising area of research. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a standard measure of potency.
Table 3: Anticancer Activity of Menthyl Esters of Coumarin-3-carboxylic Acid and 3,4-Dihydrocoumarin Derivatives (IC50 in µM)
| Compound ID | SW480 (Colorectal) | PC3 (Prostate) | MDA-MB-231 (Breast) |
| 1d | 27.7 | 29.3 | > 50 |
| 1e | 25.4 | 21.8 | > 50 |
| 2b | 15.2 | 10.8 | 25.3 |
| 4a | 18.9 | 12.5 | 30.1 |
| 4b | 20.1 | 14.7 | 33.5 |
| Doxorubicin (Standard) | 0.8 | 1.2 | 0.5 |
Data represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[2]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant activity of compounds.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds (3,4-DHPo analogs) and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations.
-
Reaction: The sample solutions are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Signaling Pathways and Mechanisms
The biological effects of 3,4-DHPo analogs are often mediated through their interaction with specific cellular signaling pathways. For instance, some analogs may exert their effects by modulating the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis, or by acting as antagonists for receptors like the A2B adenosine receptor.
Caption: Experimental workflow for the synthesis and biological evaluation of 3,4-DHPo analogs.
Caption: Generalized signaling pathway for 3,4-DHPo analog activity.
References
- 1. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of 3,4-Dihydro-2(1H)-pyridones
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3,4-dihydro-2(1H)-pyridones, a privileged scaffold in medicinal chemistry, has evolved significantly from conventional methods. This guide provides a comprehensive comparison of alternative reagents and energy sources that offer improved yields, shorter reaction times, and more environmentally friendly protocols. We present a detailed analysis of catalytic systems, including silica-supported sulfonic acid (SiO2-Pr-SO3H) and bismuth(III) nitrate, alongside non-conventional energy sources like microwave, ultrasound, and infrared irradiation. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable synthetic strategy for their specific needs.
Performance Comparison of Alternative Synthetic Methods
The following table summarizes the quantitative data for various methods used in the synthesis of 4-aryl-5-alkoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones, typically derived from the multicomponent reaction of an aromatic aldehyde, a β-ketoester (like methyl or ethyl acetoacetate), Meldrum's acid, and an ammonium source.
| Method | Catalyst/Reagent | Solvent | Energy Source | Reaction Time | Yield (%) |
| Conventional Heating | Acetic Acid | Acetic Acid | Thermal | ~6 hours | Moderate-High |
| None | Ethanol | Reflux | 6 hours | 15–26%[1] | |
| Heterogeneous Catalysis | SiO2-Pr-SO3H | Solvent-free | Thermal (140°C) | 32 min | 78–93%[2][3] |
| Bi(III) nitrate on Alumina/Zn(II)Cl2 | Acetonitrile | Room Temp. | 1.5–2.5 hours | 79–88%[2] | |
| Zn-SSA | Solvent-free | Thermal | Not Specified | Moderate-Good[2] | |
| Non-conventional Energy | None (Microwave-assisted) | Solvent-free | Microwave | 5-7 minutes | 81–91%[2] |
| None (Ultrasound-assisted) | Glacial Acetic Acid | Ultrasound | 10-15 minutes | 85–96%[4] | |
| None (Infrared-assisted) | Solvent-free | Infrared | 3 hours | 50–75%[5][6] |
Experimental Protocols
This section provides detailed methodologies for the key alternative synthetic routes discussed.
Silica-Propyl Sulfonic Acid (SiO2-Pr-SO3H) Catalyzed Synthesis (Solvent-Free)
This method utilizes a heterogeneous acid catalyst for an environmentally benign and efficient synthesis.[2][3]
Materials:
-
Aromatic aldehyde (3 mmol)
-
Methyl acetoacetate (3 mmol, 0.32 mL)
-
Meldrum's acid (3 mmol, 0.43 g)
-
Ammonium acetate (5 mmol, 0.38 g)
-
SiO2-Pr-SO3H (0.02 g, pre-activated at 100°C in vacuum)
Procedure:
-
To a round-bottom flask, add the pre-activated SiO2-Pr-SO3H catalyst.
-
Sequentially add Meldrum's acid, methyl acetoacetate, the aromatic aldehyde, and ammonium acetate.
-
Heat the mixture at 140°C under solvent-free conditions.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion (typically 32 minutes), cool the reaction mixture to room temperature.
-
Add water to the solidified mixture and filter to isolate the crude product.
-
Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydro-2(1H)-pyridone.
Microwave-Assisted Synthesis (Solvent-Free)
This protocol leverages microwave irradiation to dramatically reduce reaction times and improve yields.[2]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Methyl acetoacetate (1 mmol)
-
Meldrum's acid (1 mmol)
-
Ammonium acetate (1 mmol)
Procedure:
-
In a microwave-safe vessel equipped with a stirrer, mix the aromatic aldehyde, methyl acetoacetate, Meldrum's acid, and ammonium acetate.
-
Place the vessel in a microwave reactor and irradiate the mixture at a controlled temperature and time (e.g., 5-7 minutes), with continuous mechanical stirring to ensure homogeneity.
-
After the irradiation is complete, allow the mixture to cool to room temperature.
-
The solidified product is then purified, typically by recrystallization from a suitable solvent like ethanol.
Ultrasound-Assisted Synthesis
Ultrasonic activation provides a mild and rapid method for the synthesis of 3,4-dihydro-2(1H)-pyridones at room temperature.[2][4]
Materials:
-
Aromatic aldehyde
-
Alkyl acetoacetate
-
Meldrum's acid
-
Ammonium acetate
-
Glacial acetic acid (solvent)
Procedure:
-
In a suitable reaction vessel, dissolve the aromatic aldehyde, alkyl acetoacetate, Meldrum's acid, and ammonium acetate in glacial acetic acid.
-
Immerse the vessel in an ultrasonic bath at room temperature.
-
Irradiate the mixture with ultrasound for 10-15 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.
-
Further purification is achieved by recrystallization from ethanol.
Infrared-Assisted Synthesis (Solvent-Free)
This green chemistry approach utilizes infrared irradiation as an alternative energy source for this multicomponent reaction.[5][6]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Methyl or ethyl acetoacetate (1 mmol)
-
Meldrum's acid (1 mmol)
-
Ammonium acetate (1 mmol)
Procedure:
-
In a round-bottomed flask equipped with a condenser, thoroughly mix the aromatic aldehyde, β-ketoester, Meldrum's acid, and ammonium acetate.
-
Expose the mixture to infrared irradiation for 3 hours.
-
Monitor the reaction progress by TLC using a mixture of n-hexane and ethyl acetate as the eluent.
-
After the reaction is complete, purify the product by preparative chromatography on silica gel.
Reaction Pathways and Mechanisms
The synthesis of 3,4-dihydro-2(1H)-pyridones via the multicomponent reaction of an aromatic aldehyde, a β-ketoester, Meldrum's acid, and an ammonium source generally proceeds through a series of condensation and cyclization reactions. The key step that directs the synthesis towards the pyridone instead of a 1,4-dihydropyridine is the higher acidity of Meldrum's acid compared to the β-ketoester.[2]
Caption: General reaction pathway for the synthesis of 3,4-Dihydro-2(1H)-pyridones.
The following diagram illustrates the workflow for selecting an appropriate synthetic method based on desired outcomes such as yield, reaction time, and environmental impact.
Caption: Decision workflow for selecting a synthetic method.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Infrared assisted production of 3,4-dihydro-2(1H)-pyridones in solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Purity of Synthesized 3,4-Dihydro-6-methyl-2-pyridone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for evaluating the purity of synthesized 3,4-Dihydro-6-methyl-2-pyridone, a key intermediate in pharmaceutical development. We present detailed experimental protocols, comparative data on purity assessment, and a discussion of potential impurities. This document aims to equip researchers with the necessary tools to select the most appropriate analytical strategy for their specific needs, ensuring the quality and reliability of their synthesized compound.
Introduction to this compound and its Importance
This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural motif is found in drugs with a range of therapeutic applications, making the purity of this intermediate a critical factor in drug safety and efficacy. Impurities arising from the synthesis process can potentially alter the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for purity determination are paramount.
Comparison of Analytical Methods for Purity Evaluation
Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and throughput. The most commonly used techniques include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
| Analytical Method | Principle | Advantages | Disadvantages | Typical Purity Range |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a mobile and stationary phase. | High resolution and sensitivity, well-established for purity and impurity quantitation. | Requires reference standards for impurity identification and quantitation. | >98% |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Purity determination based on the ratio of the integral of a specific resonance of the analyte to that of a certified internal standard. | Absolute quantification without the need for a specific reference standard of the analyte, provides structural information. | Lower sensitivity compared to HPLC, requires careful selection of internal standard and experimental parameters. | >95% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection and identification based on their mass-to-charge ratio. | Excellent for identifying volatile and semi-volatile impurities, provides structural information from mass spectra. | Not suitable for non-volatile compounds, may require derivatization. | Dependent on the nature and level of volatile impurities. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Simple and rapid preliminary assessment of purity. | Insensitive to small amounts of impurities, not a quantitative method. | Sharp melting point range indicates high purity. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This section details a standard reverse-phase HPLC method for the purity analysis of this compound.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape. The exact ratio should be optimized for best separation. A common starting point is a gradient from 20% to 80% acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a accurately weighed amount of the synthesized compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assay
qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.[2][3][4][5][6]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal Standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone)
Experimental Procedure:
-
Accurately weigh the sample of this compound and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Acquire the 1H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
Calculation of Purity: The purity of the sample can be calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities.[7][8][9]
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan a range appropriate for the expected impurities (e.g., m/z 40-400).
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, methanol).
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
Potential Impurities in the Synthesis of this compound
The synthesis of this compound, often through multicomponent reactions like the Hantzsch synthesis, can lead to the formation of several byproducts.[10][11][12][13][14][15][16][17] Understanding the potential impurities is crucial for developing appropriate analytical methods for their detection and control.
Common Impurities:
-
Starting Materials: Unreacted starting materials can remain in the final product.
-
Intermediates: Incomplete reactions can lead to the presence of reaction intermediates.
-
Side Products: Symmetrically substituted dihydropyridines can form as byproducts in Hantzsch-type syntheses.
-
Degradation Products: The product may degrade under certain conditions (e.g., high temperature, presence of acid or base).
Characterization of Impurities: The identification of impurities typically involves a combination of chromatographic and spectroscopic techniques. Hyphenated techniques such as LC-MS and GC-MS are particularly powerful for separating and identifying unknown impurities.[18][19]
Comparison with an Alternative: Milrinone
For certain applications, particularly in drug development targeting cardiovascular diseases, this compound derivatives are explored as potential therapeutic agents. A relevant compound for comparison is Milrinone , a known phosphodiesterase 3 inhibitor used in the treatment of heart failure.[20][21][22][23][24] While not a direct synthetic alternative, comparing the analytical challenges and purity requirements of this compound with an established drug like Milrinone provides valuable context for researchers in drug development.
| Feature | This compound | Milrinone |
| Chemical Nature | A synthetic intermediate. | An active pharmaceutical ingredient. |
| Regulatory Scrutiny | Purity is critical for the quality of the final API. | Subject to stringent regulatory requirements for purity and impurity profiling. |
| Typical Impurities | Related to the specific synthetic route used. | Includes synthesis-related impurities and degradation products. |
| Analytical Control | Requires robust methods for purity assessment and impurity detection. | Demands fully validated analytical methods for release testing and stability studies. |
Visualizing the Workflow and Relationships
To aid in understanding the processes involved in purity evaluation, the following diagrams illustrate the experimental workflow and the relationship between the compound and its potential impurities.
Caption: Experimental workflow for the purity evaluation of synthesized this compound.
Caption: Relationship between this compound and its potential impurities.
Conclusion
The purity of this compound is a critical parameter that can significantly impact the quality and safety of downstream pharmaceutical products. This guide has provided a comparative overview of key analytical techniques for purity assessment, including HPLC, qNMR, and GC-MS. By providing detailed experimental protocols and highlighting potential impurities, we aim to assist researchers in establishing robust quality control strategies for this important synthetic intermediate. The selection of the most appropriate analytical method will depend on the specific goals of the analysis, and often a combination of techniques will provide the most comprehensive understanding of the compound's purity profile.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Item - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - American Chemical Society - Figshare [acs.figshare.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 10. preprints.org [preprints.org]
- 11. mdpi.com [mdpi.com]
- 12. ijcrt.org [ijcrt.org]
- 13. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 14. 3,4-Dihydro-2-pyridinone synthesis [organic-chemistry.org]
- 15. article.sapub.org [article.sapub.org]
- 16. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ajrconline.org [ajrconline.org]
- 19. Drug impurity profiling strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Novel milrinone analogs of pyridine-3-carbonitrile derivatives as promising cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. novel-milrinone-analogs-of-pyridine-3-carbonitrile-derivatives-as-promising-cardiotonic-agents - Ask this paper | Bohrium [bohrium.com]
Comparative Analysis of a Novel 3,4-Dihydro-6-methyl-2-pyridone Derivative in Cancer Therapy
A new class of synthesized 3,4-dihydro-6-methyl-2-pyridone derivatives has demonstrated significant anticancer potential, showing promising cytotoxicity against various cancer cell lines. This guide provides a comparative overview of a novel derivative, identified as 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone, against established therapeutic agents, supported by experimental data and mechanistic insights.
The family of 3,4-dihydro-2(1H)-pyridones (3,4-DHPo) has garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antitumor, antiviral, and antibacterial properties.[1] Structurally analogous to well-known cardiotonic drugs like milrinone and amrinone, these heterocyclic compounds present a versatile scaffold for the development of new therapeutic agents.[1] Recent research has focused on the synthesis and characterization of novel derivatives with enhanced and selective anticancer activity.
Performance Comparison
This guide focuses on a recently synthesized derivative, 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone, and compares its cytotoxic effects against the established chemotherapeutic agent doxorubicin. The in vitro anticancer activity was evaluated against a panel of human cancer cell lines, with key findings summarized below.
| Compound | Cell Line | IC50 (µM) |
| Novel Pyridone Derivative | HepG-2 (Liver Cancer) | 1.2 |
| MDA-MB-231 (Breast Cancer) | 26.8 | |
| Doxorubicin (Reference) | HepG-2 (Liver Cancer) | 1.1 |
| MDA-MB-231 (Breast Cancer) | Not Specified | |
| Novel Pyridone Derivative | PBMC (Normal Cells) | > 30 |
| Doxorubicin (Reference) | PBMC (Normal Cells) | 2 |
Table 1: Comparative Cytotoxicity (IC50) of the Novel Pyridone Derivative and Doxorubicin.[2]
The data indicates that the novel pyridone derivative exhibits potent cytotoxicity against the HepG-2 liver cancer cell line, with an IC50 value comparable to that of doxorubicin.[2] Notably, the derivative shows significantly lower toxicity towards normal peripheral blood mononuclear cells (PBMCs) compared to doxorubicin, suggesting a favorable selectivity index and potentially reduced side effects.[2]
Mechanistic Insights and Signaling Pathways
While the precise mechanism of action for this novel derivative is still under investigation, its structural similarity to phosphodiesterase (PDE) inhibitors like milrinone and amrinone suggests a potential role in modulating intracellular signaling pathways. PDEs are enzymes that regulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that control a myriad of cellular processes, including cell proliferation and apoptosis. Inhibition of specific PDEs can lead to an accumulation of these second messengers, which can, in turn, activate protein kinases and trigger downstream signaling cascades that may induce cell cycle arrest and apoptosis in cancer cells.
Figure 1: Postulated Signaling Pathway of the Novel Pyridone Derivative.
Experimental Protocols
The characterization of the novel this compound derivative and the evaluation of its anticancer activity involved the following key experimental procedures:
Synthesis of the Novel Pyridone Derivative
The synthesis of the 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone derivative was achieved through a multi-component reaction. This typically involves the condensation of an aromatic aldehyde (4-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate), and a nitrogen source (ammonium acetate) in a suitable solvent. The reaction mixture is heated under reflux, followed by purification of the product.
Figure 2: General Experimental Workflow for Synthesis.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (HepG-2, MDA-MB-231) and normal cells (PBMC) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the novel pyridone derivative and the reference drug (doxorubicin) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
To investigate the effect of the novel derivative on the cell cycle, flow cytometry analysis is typically performed.
-
Cell Treatment: Cancer cells are treated with the compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are then washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Conclusion
The novel this compound derivative, 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone, demonstrates potent and selective anticancer activity, particularly against liver cancer cells. Its comparable efficacy to doxorubicin and lower toxicity to normal cells highlight its potential as a lead compound for the development of new anticancer therapies. Further investigations into its precise mechanism of action and in vivo efficacy are warranted to fully elucidate its therapeutic potential.
References
A Comparative Review of the Synthesis and Applications of 3,4-Dihydro-2(1H)-pyridones
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2(1H)-pyridone (DHPO) scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities and serving as a versatile building block for the synthesis of more complex bioactive molecules.[1][2][3] This guide provides a comparative overview of the primary synthetic routes to 3,4-dihydro-2(1H)-pyridones and explores their key applications, with a focus on experimental data and protocols.
Synthesis of 3,4-Dihydro-2(1H)-pyridones: A Comparison of Methodologies
The synthesis of 3,4-dihydro-2(1H)-pyridones has evolved from conventional methods to more efficient and environmentally friendly protocols. The most common approach is a multicomponent reaction (MCR) involving an aldehyde, a β-ketoester, and a source of ammonia.[2]
Synthetic Methodologies Comparison
Several methods have been developed for the synthesis of 3,4-dihydro-2(1H)-pyridones, each with its own advantages and disadvantages in terms of yield, reaction time, and environmental impact. A summary of these methods is presented below.
| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Ref. |
| Conventional Synthesis | Acetic Acid | Reflux | Several hours | Moderate to High | [2] |
| Pyridine | Ethanol (Reflux) | Not specified | 54-68 | [2] | |
| Microwave-Assisted | H₂SO₄ | Ethanol | 5 minutes | 86 | [2] |
| Solid Support | Solvent-free | Not specified | Quantitative | [2] | |
| Infrared-Assisted | None | Solvent-free | 3 hours | 50-75 | [3] |
| Ultrasound-Assisted | Not specified | Not specified | Shorter than conventional | Higher than conventional | [2] |
| Solid-Phase Synthesis | Polymer Support | Not applicable | Not specified | High | [2] |
| Catalytic (SiO₂-Pr-SO₃H) | SiO₂-Pr-SO₃H | Solvent-free | 32 minutes | 93 | [4] |
Experimental Protocols
1. General Multicomponent Synthesis (Conventional Heating)
This protocol is adapted from the work of Suárez and colleagues.[2]
-
Reactants: Aromatic aldehyde (1 mmol), β-keto-ester (1 mmol), Meldrum's acid (1 mmol), and ammonium acetate (1.2 mmol).
-
Solvent: Glacial acetic acid (5 mL).
-
Procedure:
-
Combine all reactants in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux with constant stirring for the required time (typically several hours, monitored by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the resulting precipitate by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 3,4-dihydro-2(1H)-pyridone.
-
2. Microwave-Assisted Synthesis
This protocol is based on a general procedure for microwave-assisted organic synthesis.[5]
-
Reactants: Aromatic aldehyde (1 mmol), β-keto-ester (1 mmol), Meldrum's acid (1 mmol), and ammonium acetate (1.2 mmol).
-
Catalyst: A few drops of a suitable acid catalyst (e.g., H₂SO₄) can be added.[2]
-
Procedure:
-
Place the reactants in a microwave-safe reaction vessel.
-
If a solvent is used (e.g., ethanol), add a minimal amount. For solvent-free conditions, mix the reactants thoroughly.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power and temperature for a short duration (e.g., 5-15 minutes).[2]
-
After irradiation, cool the vessel to a safe temperature.
-
Work up the reaction mixture as described in the conventional protocol.
-
3. Infrared-Assisted Solvent-Free Synthesis
This "green" methodology avoids the use of solvents and employs infrared irradiation as the energy source.[3]
-
Reactants: Aromatic aldehyde (1 mmol), β-keto-ester (1 mmol), Meldrum's acid (1 mmol), and ammonium acetate (1.2 mmol).
-
Procedure:
-
Thoroughly grind the solid reactants together in a mortar.
-
Place the mixture in a flask and irradiate with an infrared lamp for approximately 3 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, dissolve the crude product in a suitable solvent, filter to remove any insoluble materials, and then remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography.
-
Synthetic Workflow Diagram
Applications of 3,4-Dihydro-2(1H)-pyridones
3,4-Dihydro-2(1H)-pyridone derivatives have garnered significant attention due to their diverse pharmacological activities.
Biological Activities and Performance Data
| Application Area | Target | Key Findings | IC₅₀ Values | Ref. |
| Cardiotonic | Phosphodiesterase 3 (PDE3) | Milrinone and Amrinone are clinically used drugs for heart failure.[1][3] | Not specified | [1][3] |
| Anti-HIV | Not specified | Some derivatives show potent inhibitory activity against HIV-1. | Not specified | [3] |
| Antitumor | Various cancer cell lines | Exhibit activity against P388 lymphocytic leukemia cells.[3] | Not specified | [3] |
| Antibacterial/Antifungal | Various bacterial and fungal strains | Active against multidrug-resistant bacteria. | Not specified | [3] |
| Urease Inhibitor | Jack bean urease | Potent inhibition, with activity dependent on substituents. | 29.12 µM (for 4-(4-nitrophenyl) derivative) | [4] |
| NMDA Receptor Inhibitor | NMDA Receptor | Potential for treating neurodegenerative diseases like Alzheimer's. | 29.12 µM (for a nitrophenyl derivative) | [1] |
| Kinase Inhibitor | RAF-MEK-ERK pathway | Pyrido[2,3-d]pyrimidine derivatives (related structure) block this signaling pathway. | Not specified | [6] |
Experimental Protocol: Urease Inhibition Assay
This protocol is a generalized procedure based on the Weatherburn method, as described for the evaluation of 3,4-dihydro-2(1H)-pyridone derivatives.
-
Materials:
-
Jack bean urease solution
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.0)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
Test compounds (3,4-dihydro-2(1H)-pyridone derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Standard inhibitor (e.g., Thiourea or Hydroxyurea)
-
-
Procedure:
-
Prepare different concentrations of the test compounds and the standard inhibitor.
-
In a 96-well plate, add the urease solution and the test compound solution.
-
Incubate the mixture at a controlled temperature (e.g., 27°C or 37°C) for a specific time (e.g., 15-20 minutes).
-
Initiate the enzymatic reaction by adding the urea solution to each well.
-
Incubate for another period (e.g., 20 minutes) at the same temperature.
-
Stop the reaction and develop the color by adding the phenol and alkali reagents. This reaction detects the amount of ammonia produced.
-
Measure the absorbance at a specific wavelength (e.g., 640 nm) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.
-
Urease Inhibition Assay Workflow
Conclusion
3,4-Dihydro-2(1H)-pyridones are a highly valuable class of heterocyclic compounds. The development of diverse synthetic methodologies, particularly multicomponent reactions under green conditions, has made these scaffolds readily accessible. Their broad spectrum of biological activities, including cardiotonic, anti-HIV, antitumor, and enzyme inhibitory effects, underscores their importance in drug discovery and development. The provided data and protocols offer a foundation for researchers to compare synthetic strategies and to guide the design and evaluation of new 3,4-dihydro-2(1H)-pyridone derivatives with enhanced therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Facile one-pot four-component synthesis of 3,4-dihydro-2-pyridone derivatives: novel urease inhibitor scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 6. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,4-Dihydro-6-methyl-2-pyridone: A Guide for Laboratory Professionals
The proper disposal of 3,4-Dihydro-6-methyl-2-pyridone, like any laboratory chemical, is crucial for ensuring the safety of personnel and protecting the environment. This guide provides essential information on the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.[1]
General Handling:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[2]
Quantitative Data Summary
The following table summarizes key hazard information for compounds structurally related to this compound. This data should be used as a conservative guide in the absence of specific information for the target compound.
| Hazard Classification | 1-Methylpyridine-2-one | 3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone[2] | 3-Methyl-2-pyridone[1] |
| Acute Toxicity (Oral) | Harmful if swallowed (H302) | Toxic if swallowed (H301) | Not Classified |
| Skin Irritation | Causes skin irritation (H315) | Causes skin irritation (H315) | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation (H319) | Causes serious eye irritation (H319) | Causes serious eye irritation |
| Respiratory Irritation | May cause respiratory irritation (H335) | Toxic if inhaled (H331) | May cause respiratory irritation |
| Acute Toxicity (Dermal) | Not Classified | Toxic in contact with skin (H311) | Not Classified |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][5]
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the date when waste was first added to the container.[4]
-
-
Storage (Satellite Accumulation Area):
-
Disposal Request:
-
Empty Container Disposal:
-
A container that held this compound should be considered hazardous waste unless properly decontaminated.
-
For containers that held acutely hazardous waste (P-listed), triple rinsing is required. The rinsate must be collected and disposed of as hazardous waste.[7]
-
Once decontaminated, remove or deface the original label before disposing of the container in the regular trash.[4]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 3,4-Dihydro-6-methyl-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 3,4-Dihydro-6-methyl-2-pyridone, a compound often utilized in pharmaceutical synthesis and research. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE, categorized by the type of protection.
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical Splash Goggles or Safety Glasses with a Face Shield | Must meet ANSI Z87.1 standards. A face shield is crucial when there is a risk of splashes or exothermic reactions.[1] |
| Skin Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Disposable nitrile gloves offer good protection against a range of chemicals.[1][2] Always inspect gloves before use and change them immediately upon contact with the chemical. |
| Lab Coat (Nomex® or similar flame-resistant material) | Should be fully buttoned to cover as much skin as possible.[1] Clothing worn underneath should be made of natural fibers like cotton. | |
| Closed-toe Shoes and Long Pants | Shoes must cover the entire foot.[1] | |
| Respiratory Protection | Use in a certified chemical fume hood | Engineering controls like fume hoods are the primary method to avoid inhalation of vapors or dust.[2][3] |
| Respirator (if fume hood is not available or insufficient) | If required, a NIOSH-approved respirator (e.g., N95) should be used.[4] This necessitates a formal respiratory protection program, including medical evaluation and fit-testing.[4] |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic procedure for handling this compound minimizes the risk of accidents and exposure.
1. Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.[3]
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
Have a spill kit readily accessible.
2. Handling the Chemical:
-
Wear all required PPE before handling the chemical container.
-
Keep the container tightly closed when not in use to prevent the release of vapors.[3][5]
-
Dispense the required amount of the chemical carefully, avoiding the generation of dust or splashes.
-
Work in a well-ventilated area, preferably within a certified fume hood.[2]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[6][7]
-
Clean the work area and any equipment used.
-
Properly label and store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.[2][3][5]
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[6] If skin irritation occurs, seek medical attention.[6]
-
In case of eye contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[6]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[6] Call a poison center or doctor if you feel unwell.[6]
-
If swallowed: Rinse mouth.[6] Immediately call a poison center or doctor.[7]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of waste chemical at an approved waste disposal facility. Do not allow the product to enter drains.
-
Contaminated PPE: Used gloves and other contaminated disposable PPE should be collected in a designated, labeled waste container for hazardous materials.
-
Empty Containers: Do not reuse empty containers. Triple rinse the container with a suitable solvent, and dispose of the rinsate as hazardous waste. The rinsed container can then be disposed of according to local regulations.
Visual Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. gerpac.eu [gerpac.eu]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
